molecular formula C6H12ClNO2 B2411672 3-Aminohex-5-enoic acid hydrochloride CAS No. 1335042-10-8; 270263-02-0; 82448-92-8

3-Aminohex-5-enoic acid hydrochloride

Cat. No.: B2411672
CAS No.: 1335042-10-8; 270263-02-0; 82448-92-8
M. Wt: 165.62
InChI Key: JFPGGODHJJCONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminohex-5-enoic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminohex-5-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGGODHJJCONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Therapeutic Potential of 3-Aminohex-5-enoic Acid Derivatives in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Neuronal Excitability with Novel GABA Analogues

In the landscape of central nervous system (CNS) drug discovery, the modulation of inhibitory neurotransmission remains a cornerstone of therapeutic intervention for a spectrum of neurological disorders. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in the pathophysiology of epilepsy, anxiety disorders, and other conditions characterized by neuronal hyperexcitability.[1] Consequently, strategies to enhance GABAergic tone have been a fertile ground for the development of novel therapeutics.

This technical guide delves into the therapeutic potential of a promising class of GABA analogues: 3-Aminohex-5-enoic acid derivatives. Structurally related to the well-established anti-epileptic drug vigabatrin (4-aminohex-5-enoic acid), these compounds offer a unique scaffold for the design of potent and selective inhibitors of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.[2] By irreversibly inhibiting GABA-T, these derivatives effectively increase the synaptic concentration of GABA, thereby potentiating inhibitory signaling and restoring neuronal balance.[3] This guide will provide an in-depth exploration of the mechanism of action, synthesis, structure-activity relationships, and a comprehensive experimental workflow for the discovery and evaluation of novel 3-Aminohex-5-enoic acid derivatives, equipping researchers with the foundational knowledge to harness the therapeutic promise of this chemical class.

Mechanism of Action: Irreversible Inhibition of GABA Transaminase and Enhancement of GABAergic Signaling

The therapeutic efficacy of 3-Aminohex-5-enoic acid derivatives is rooted in their ability to act as mechanism-based inactivators, or "suicide inhibitors," of GABA transaminase (GABA-T).[2] GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA to succinic semialdehyde, a key step in its degradation.[3]

The vinyl group of the 3-Aminohex-5-enoic acid scaffold is the key to its irreversible inhibitory action. The enzyme's catalytic machinery recognizes the GABA-like structure of the inhibitor and initiates the transamination process. This enzymatic transformation converts the unreactive vinyl group into a highly reactive electrophilic species within the active site. This reactive intermediate then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to the irreversible inactivation of GABA-T.[4]

The net effect of GABA-T inhibition is a significant and sustained increase in the concentration of GABA in the brain.[5] This elevated GABA level enhances both synaptic (phasic) and extrasynaptic (tonic) inhibition, leading to a reduction in neuronal hyperexcitability. This mechanism is central to the anticonvulsant and anxiolytic effects observed with this class of compounds.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_release GABA_synapse GABA GAT1_pre GAT1 GABA_synapse->GAT1_pre GABA_A_Receptor GABAA Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor GABA_B_Receptor GABAB Receptor (Metabotropic) GABA_synapse->GABA_B_Receptor GAT_glia GAT GABA_synapse->GAT_glia Cl_influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) GABA_T GABA Transaminase (GABA-T) GAT_glia->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Krebs_Cycle Krebs Cycle Derivative 3-Aminohex-5-enoic Acid Derivative Derivative->GABA_T

Caption: GABAergic signaling pathway and the inhibitory action of 3-Aminohex-5-enoic acid derivatives on GABA-T.

Synthesis of 3-Aminohex-5-enoic Acid Derivatives

The synthesis of 3-Aminohex-5-enoic acid derivatives can be achieved through various synthetic routes, often starting from commercially available chiral precursors to ensure the desired stereochemistry. A common strategy involves the use of β-amino acids as starting materials, followed by the introduction of the hex-5-enoic acid side chain.

One general approach involves the alkylation of a protected β-alanine derivative with an appropriate allyl halide. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to ensure compatibility with the reaction conditions and to allow for selective deprotection in the final steps.

Generalized Synthetic Scheme:
Detailed Step-by-Step Methodology for the Synthesis of a Representative Derivative (e.g., (S)-3-(Allyl)amino-propanoic acid):
  • Protection of β-alanine: Commercially available (S)-β-alanine is first protected to prevent side reactions. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be esterified (e.g., as a methyl or ethyl ester).

  • Alkylation: The protected β-alanine is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate. This is followed by the addition of an allyl halide (e.g., allyl bromide) to introduce the C3-allyl group.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired protected 3-allyl-β-alanine derivative.

  • Deprotection: The protecting groups are then removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed using a base (e.g., lithium hydroxide) to yield the final 3-Aminohex-5-enoic acid derivative.

  • Final Purification: The final product is purified by recrystallization or chromatography to obtain the desired compound with high purity.

Structure-Activity Relationship (SAR) of 3-Aminohex-5-enoic Acid Derivatives

The inhibitory potency of 3-Aminohex-5-enoic acid derivatives against GABA-T is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is critical for the rational design of more potent and selective inhibitors.

  • Stereochemistry: The stereochemistry at the C3 position is crucial for activity. For many GABA analogues, one enantiomer is significantly more active than the other.[6]

  • Substitution on the Alkene: Modifications to the vinyl group can have a profound impact on activity. For instance, the introduction of fluorine atoms can alter the reactivity of the Michael acceptor formed during the enzymatic reaction, potentially leading to more potent inhibition.[4][7]

  • Bioisosteric Replacements: Replacing the vinyl group with other functional groups that can also form reactive electrophiles upon enzymatic processing is a key strategy in medicinal chemistry. Bioisosteres such as cyclopropyl or ethynyl groups have been explored.[4]

  • Conformational Rigidity: Introducing conformational constraints into the molecule, for example, by incorporating the backbone into a ring system, can improve binding affinity and selectivity.

Inhibitory Potency of Representative 3-Aminohex-5-enoic Acid Derivatives and Analogues against GABA-T
CompoundStructureTargetIC50 / KiReference
Vigabatrin (4-aminohex-5-enoic acid)4-aminohex-5-enoic acidGABA-TKi = 26 ± 3 mM (competitive)[8]
(Z)-4-amino-6-fluoro-5-hexenoic acid(Z)-4-amino-6-fluoro-5-hexenoic acidGABA-TMost active in series[4]
Aromatic Amino Acid AnaloguesBenzylic aminesGABA-TPoor competitive inhibitors, some are substrates[9]

Experimental Workflow for the Discovery and Evaluation of Novel 3-Aminohex-5-enoic Acid Derivatives

The discovery and preclinical development of novel 3-Aminohex-5-enoic acid derivatives follow a structured experimental workflow designed to identify potent, selective, and safe drug candidates.

Drug_Discovery_Workflow Start Start: Hypothesis & Target Validation Library_Design 1. Compound Library Synthesis Start->Library_Design HTS 2. High-Throughput Screening (HTS) (In Vitro GABA-T Inhibition Assay) Library_Design->HTS Hit_Validation 3. Hit Confirmation & Validation (Dose-Response & IC50 Determination) HTS->Hit_Validation Lead_Opt 4. Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt Kinetic_Analysis 5. In-Depth Mechanistic Studies (Kinetic Analysis of Irreversible Inhibition) Lead_Opt->Kinetic_Analysis Cell_Assays 6. Cell-Based Assays (Neuronal Cultures) Kinetic_Analysis->Cell_Assays In_Vivo 7. In Vivo Efficacy Models (e.g., Seizure Models) Cell_Assays->In_Vivo ADMET 8. ADMET & Toxicology Studies In_Vivo->ADMET Candidate Lead Candidate Selection ADMET->Candidate

Caption: A typical drug discovery workflow for novel GABA-T inhibitors.

Detailed Experimental Protocols

This assay is suitable for initial high-throughput screening of a compound library.

  • Principle: The activity of GABA-T is coupled to a dehydrogenase that reduces a chromogenic substrate, allowing for spectrophotometric measurement of enzyme activity.

  • Materials:

    • Purified GABA-T (from porcine or recombinant human source)

    • GABA (substrate)

    • α-ketoglutarate (co-substrate)

    • Succinic semialdehyde dehydrogenase (SSADH)

    • NADP+

    • Resazurin (chromogenic substrate)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • Procedure:

    • Prepare a reaction mixture containing GABA-T, α-ketoglutarate, SSADH, NADP+, and resazurin in the assay buffer.

    • Add the test compounds at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding GABA to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the change in absorbance at the appropriate wavelength (e.g., 570 nm for resorufin, the product of resazurin reduction) over time using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This assay provides detailed information on the mechanism of inhibition for lead compounds.

  • Principle: The time-dependent inactivation of GABA-T by the inhibitor is measured to determine the kinetic parameters k_inact (rate of inactivation) and K_I (inhibitor binding affinity).

  • Materials:

    • Purified GABA-T

    • GABA

    • α-ketoglutarate

    • Test inhibitor at various concentrations

    • Assay buffer

  • Procedure (Pre-incubation Method):

    • Pre-incubate the enzyme with different concentrations of the inhibitor for various time intervals.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing a high concentration of the substrate (GABA) to initiate the reaction. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

    • Measure the initial rate of the reaction.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (k_obs).

    • Plot k_obs versus the inhibitor concentration. A hyperbolic fit to this data will yield the values for k_inact (the maximum rate of inactivation) and K_I.

Therapeutic Potential, Challenges, and Future Directions

Derivatives of 3-Aminohex-5-enoic acid hold significant therapeutic potential for the treatment of a variety of neurological disorders. Their primary application lies in the management of epilepsy, particularly in cases of refractory epilepsy where other treatments have failed.[5] The mechanism of action, by increasing GABA levels, also suggests potential utility in anxiety disorders, neuropathic pain, and substance use disorders.

Despite their promise, the development of these compounds is not without its challenges. A key consideration is the potential for off-target effects and toxicity. For example, the parent compound, vigabatrin, is associated with a risk of peripheral visual field defects, which has limited its use.[10] Therefore, a critical aspect of the drug discovery process for novel 3-Aminohex-5-enoic acid derivatives will be to design compounds with an improved safety profile.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives that are highly selective for GABA-T over other aminotransferases to minimize off-target effects.

  • Optimizing Pharmacokinetics: Modifying the structure to improve oral bioavailability, brain penetration, and duration of action.

  • Exploring Novel Bioisosteres: Investigating a wider range of functional groups to replace the vinyl moiety to identify novel inactivating mechanisms with improved safety.

  • Combination Therapies: Evaluating the efficacy of 3-Aminohex-5-enoic acid derivatives in combination with other anti-epileptic drugs to achieve synergistic effects and reduce individual drug doses.

References

  • Silverman, R. B. (1991). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 34(7), 2091-2098.
  • Sulaiman, S. A. J., Suliman, F. E. O., & Barghouthi, S. (2003). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 297-301.
  • Bey, P., Schirlin, D., & Jung, M. (1987). Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors. Journal of Medicinal Chemistry, 30(2), 267-272.
  • Wanner, K. T., & Beer, H. (1998). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. Molecules, 23(11), 2984.
  • Kopp, F., Kerschbaumer, C., & Ernst, M. (2020). Variations on a scaffold - Novel GABAA receptor modulators. European Journal of Medicinal Chemistry, 199, 112398.
  • Sulaiman, S. A. J., Suliman, F. E. O., & Barghouthi, S. (2003). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine. Sultan Qaboos University Journal for Science, 8(1), 1-6.
  • Clift, M. D., & Silverman, R. B. (2008). Synthesis and evaluation of novel aromatic substrates and competitive inhibitors of GABA aminotransferase. Bioorganic & Medicinal Chemistry Letters, 18(10), 3122-3125.
  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Sherif, F. M. (2016). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Pharmaceuticals, 9(4), 74.
  • Taniyama, K., & Takeda, K. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters, 24(23), 4151-4154.
  • U.S. Food and Drug Administration. (2009). Chemistry Review(s) for Sabril (vigabatrin). Retrieved from [Link]

  • Schwab, T., & Erb, T. J. (2023). Construction of the β-alanine route.
  • Zhang, Y., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1189332.
  • Garris, D. R. (2023). Physiology, GABA. In StatPearls.
  • Kim, H. J., & Lee, S. K. (2000). In vitro effects of the novel anti-epileptic agent vigabatrin on alanine aminotransferase and aspartate aminotransferase activities in rat serum. Archives of Pharmacal Research, 23(5), 478-482.
  • Rey, E., et al. (1992). Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children. British Journal of Clinical Pharmacology, 34(3), 253-257.
  • Grant, S. M., & Heel, R. C. (1991). Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. Drugs, 41(6), 889-926.
  • Reddy, D. S., et al. (2019). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug.
  • Cronan, J. E. (2021). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Journal of Biological Chemistry, 297(3), 100987.
  • Jung, M. J., et al. (1977). THE EFFECT OF 4‐AMINO HEX‐5‐YNOIC ACID (γ‐ACETYLENIC GABA, γ‐ETHYNYL GABA) A CATALYTIC INHIBITOR OF GABA TRANSAMINASE, ON BRAIN GABA METABOLISM IN VIVO. Journal of Neurochemistry, 28(4), 717-722.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-3-(Allylsulphinyl)-L-alanine in Chemical Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation.

Sources

Role of 3-Aminohex-5-enoic acid as a beta-amino acid building block

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 3-Aminohex-5-enoic Acid as a Beta-Amino Acid Building Block

Executive Summary

3-Aminohex-5-enoic acid (also known as


-allylglycine) has emerged as a critical non-proteinogenic building block in the design of foldamers and stapled peptides. Unlike standard 

-amino acids, this

-amino acid possesses an additional methylene group in the backbone, conferring inherent resistance to proteolytic degradation. Its distinguishing feature, however, is the

-alkene side chain (relative to the carbonyl), which serves as a versatile handle for Ring-Closing Metathesis (RCM) and Thiol-Ene Click Chemistry .

This guide details the structural utility, synthesis, and experimental protocols for deploying 3-aminohex-5-enoic acid to stabilize


-peptide 14-helices and generate constrained peptidomimetics for intracellular targeting.

Molecular Profile & Structural Logic

The molecule is formally a


-amino acid, meaning the side chain (an allyl group) is attached to the 

-carbon (C3). This substitution pattern is crucial for inducing specific secondary structures distinct from

-peptides.
PropertySpecification
IUPAC Name (3S)-3-aminohex-5-enoic acid
Common Name

-Allylglycine
Backbone Type

-Amino Acid (Homologated)
Side Chain Allyl (

) at C3
Chirality S (derived from L-Allylglycine)
Key Reactivity Olefin Metathesis (RCM), Radical Thiol-Ene Addition
Foldamer Propensity Induces 14-Helix (approx.[1][2][3] 3.0 residues/turn)
Structural Diagram

MoleculeStructure Figure 1: Connectivity of 3-Aminohex-5-enoic Acid (Beta3-Allylglycine) N_term H2N (N-Terminus) C3 C3 (Beta) (Chiral Center) N_term->C3   C2 C2 (Alpha) Methylene C3->C2   SideChain Allyl Group (-CH2-CH=CH2) C3->SideChain Functional Handle C1 C1 (Carboxyl) C2->C1  

Synthesis Strategy: Arndt-Eistert Homologation

While 3-aminohex-5-enoic acid is commercially available, high costs often necessitate in-house synthesis, particularly for gram-scale applications. The Arndt-Eistert homologation of


-protected 

-allylglycine is the "gold standard" method because it preserves stereochemistry and allows for scalable production.
Mechanism of Action

The reaction inserts a methylene group (


) between the carbonyl and the 

-carbon of the starting amino acid. This transforms the

-amino acid into a

-amino acid while retaining the side-chain configuration.
Protocol: Synthesis from Fmoc-L-Allylglycine

Reagents Required:

  • Fmoc-L-Allylglycine (Starting Material)

  • Isobutyl chloroformate (IBCF)

  • 
    -Methylmorpholine (NMM)
    
  • Diazomethane (

    
    ) – Caution: Generated in situ or used as solution
    
  • Silver Benzoate (

    
    )
    
  • 1,4-Dioxane/Water

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve Fmoc-L-Allylglycine (1.0 equiv) in anhydrous THF at -15°C.

    • Add NMM (1.1 equiv) followed by dropwise addition of IBCF (1.1 equiv).

    • Stir for 20 minutes to form the mixed anhydride intermediate.

    • Checkpoint: The solution should remain clear; precipitation indicates side reactions.

  • Diazoketone Generation:

    • Filter the mixture to remove NMM salts (under inert atmosphere).

    • Add the filtrate to a solution of diazomethane in diethyl ether (Caution: Use specialized glassware, no ground joints) at 0°C.

    • Stir for 3 hours and allow to warm to room temperature.

    • Evaporate solvent to yield the yellow crystalline diazoketone .

  • Wolff Rearrangement (Homologation):

    • Dissolve the diazoketone in a mixture of 1,4-dioxane/water (9:1).

    • Add catalytic Silver Benzoate (0.1 equiv).

    • Sonicate the mixture (or heat to 70°C) until nitrogen evolution ceases (approx. 1-2 hours).

    • Mechanism:[4] The silver catalyst promotes the loss of

      
      , generating a carbene that rearranges to a ketene, which is then trapped by water to form the 
      
      
      
      -amino acid.
  • Purification:

    • Acidify with 1M HCl and extract with ethyl acetate.

    • Purify via flash column chromatography (Hexane/EtOAc).

    • Yield Expectation: 65-75% overall.

SynthesisFlow Figure 2: Arndt-Eistert Homologation Pathway Start Fmoc-L-Allylglycine (Alpha-Amino Acid) Step1 Mixed Anhydride Formation (IBCF / NMM, -15°C) Start->Step1 Step2 Diazoketone Intermediate (CH2N2 addition) Step1->Step2 Step3 Wolff Rearrangement (Ag benzoate / H2O / Sonication) Step2->Step3 -N2 (Gas) End Fmoc-3-Aminohex-5-enoic Acid (Beta-Amino Acid) Step3->End +H2O

Application: Peptide Stapling for 14-Helix Stabilization

The primary application of 3-aminohex-5-enoic acid is in the construction of hydrocarbon-stapled


-peptides .
The 14-Helix Logic

-peptides adopt a stable secondary structure known as the 14-helix  (defined by a 14-membered hydrogen-bonded ring).[1][2] This helix has a periodicity of approximately 3.0 residues per turn .
  • Implication: Residues at positions

    
      and 
    
    
    
    align on the same face of the helix.
  • Strategy: Incorporating 3-aminohex-5-enoic acid at

    
     and 
    
    
    
    allows for Ring-Closing Metathesis (RCM) to form a covalent hydrocarbon bridge ("staple"), locking the helix in place.
RCM Protocol on Solid Phase

Reagents:

  • Peptidyl-resin containing 3-aminohex-5-enoic acid at

    
     and 
    
    
    
    .
  • Grubbs Catalyst (1st or 2nd Generation) or Hoveyda-Grubbs II.

  • 1,2-Dichloroethane (DCE) (Solvent).

Workflow:

  • Resin Preparation: Swell the resin in DCE for 30 minutes. (DCM can be used, but DCE allows for higher temperature reflux if needed).

  • Catalyst Addition: Add a solution of Grubbs II catalyst (20 mol%) in degassed DCE to the resin.

  • Reaction: Agitate at room temperature for 2 hours.

    • Note: For difficult sequences, microwave irradiation at 60°C for 30 mins significantly improves yield.

  • Cycling: Drain and repeat the catalyst addition step to ensure completion (Double coupling logic).

  • Quenching: Wash resin with DMSO (to remove catalyst) followed by DCM.

  • Cleavage: Cleave peptide from resin using standard TFA cocktails.

Self-Validating Check:

  • HPLC Shift: The stapled peptide will elute later (more hydrophobic) or earlier (constrained shape) than the linear precursor depending on the column, but a distinct shift is always observed.

  • Mass Spec: The mass should decrease by 28 Da (loss of ethylene,

    
    ) relative to the linear bis-olefin precursor.
    

Comparative Data: Linear vs. Stapled

The following table summarizes the typical performance enhancements observed when 3-aminohex-5-enoic acid is used to staple a model


-peptide sequence.
FeatureLinear

-Peptide
Stapled

-Peptide (

)
Secondary Structure Transient 14-helix (Solvent dependent)Stable 14-helix (Solvent independent)
Proteolytic Stability High (

)
Extreme (

)
Cell Permeability Low to ModerateHigh (Lipophilic staple aids entry)
Target Binding Moderate affinity (

)
High affinity (

) due to pre-organization

References

  • Seebach, D., et al.

    
    -peptides consisting of homologated proteinogenic amino acids." Helvetica Chimica Acta, 1996. Link
    
  • Appella, D. H., et al. "

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers." Journal of the American Chemical Society, 1996. Link
  • Schafmeister, C. E., Po, J., & Verdine, G. L. "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides." Journal of the American Chemical Society, 2000.[5] Link

  • Guarracino, D. A., et al. "Synthesis of Stapled ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Peptides through Ring-Closing Metathesis." Organic Letters, 2009.[6] Link
    
  • Atmuri, N. D. P., & Lubell, W. D. "Preparation of N-(Boc)-Allylglycine Methyl Ester." Organic Syntheses, 2015.[7] Link

Sources

Technical Guide: 3-Aminohex-5-enoic Acid HCl vs. Proteinogenic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between 3-Aminohex-5-enoic acid HCl (a


-amino acid analog) and standard proteinogenic 

-amino acids
. While proteinogenic amino acids serve as the fundamental building blocks for ribosomal protein synthesis, 3-Aminohex-5-enoic acid represents a specialized class of non-canonical residues used to engineer proteolytic resistance , secondary structure constraint (foldamers) , and late-stage functionalization via its terminal alkene.

This document details the structural divergence, physicochemical implications, and specific synthetic protocols required to integrate this


-amino acid into therapeutic peptides.

Structural & Stereochemical Divergence

The primary distinction lies in the backbone topology. Proteinogenic amino acids are


-amino acids, where the amino group is attached to the C2 (

) carbon.[1][2][3][4] 3-Aminohex-5-enoic acid is a

-amino acid, specifically a

-homo-amino acid derivative, where the amino group is attached to the C3 (

) carbon.
Backbone Topology
  • Proteinogenic (

    
    ): 
    
    
    
    .[4] The side chain (
    
    
    ) is on the
    
    
    .[3][4]
  • 3-Aminohex-5-enoic (

    
    ): 
    
    
    
    . The side chain (allyl group) is on the
    
    
    , and an extra methylene group (
    
    
    ) is inserted into the backbone.
The Alkene "Warhead"

Unlike standard aliphatic amino acids (Alanine, Leucine), 3-Aminohex-5-enoic acid possesses a terminal alkene at the C5 position. This unsaturation is chemically orthogonal to standard peptide side chains, enabling:

  • Peptide Stapling: Ring-Closing Metathesis (RCM) to lock helical conformations.

  • Thiol-Ene Click Chemistry: Site-specific conjugation of fluorophores or PEG chains.

Visualization: Structural Logic

StructuralComparison Alpha Proteinogenic (Alpha-AA) [NH2-C(R)-COOH] Implication1 Ribosomal Recognition (High) Alpha->Implication1 Natural Substrate Beta 3-Aminohex-5-enoic (Beta-AA) [NH2-C(Allyl)-CH2-COOH] Implication2 Proteolytic Stability (High) Beta->Implication2 Backbone Mismatch Implication3 Secondary Structure (14-Helix / Sheet) Beta->Implication3 Foldamer Formation

Figure 1: Functional divergence stemming from backbone topology.

Physicochemical Properties[6][7]

The hydrochloride salt form (HCl) of 3-Aminohex-5-enoic acid significantly alters its handling compared to zwitterionic proteinogenic amino acids.

Comparative Data Table
PropertyProteinogenic AA (e.g., Leucine)3-Aminohex-5-enoic Acid HCl
Backbone Type

-Amino Acid

-Amino Acid
Molecular Weight ~131.17 g/mol (Leu)165.62 g/mol (HCl salt)
pKa (

-COOH)
~2.3~3.5 (Less acidic due to

-position)
pKa (

-NH3+)
~9.6~10.2 (More basic)
Solubility Water/Buffer (Zwitterionic)High in Water/MeOH; Acidic pH
Hygroscopicity Low to ModerateHigh (HCl salt absorbs moisture)
Protease Susceptibility High (Trypsin/Chymotrypsin)Resistant (Unrecognized backbone)
Handling the HCl Salt

The HCl salt renders the solid acidic. In peptide coupling, this acidity must be neutralized in situ to allow the amine to act as a nucleophile. Failure to add sufficient base (DIPEA/NMM) is a common cause of failed couplings with this building block.

Pharmacological Implications[8]

Proteolytic Stability (The "Beta" Effect)

Endogenous proteases (e.g., pepsin, trypsin) have active sites evolved to recognize the single-carbon spacing of


-peptides. The insertion of the extra methylene group in 3-Aminohex-5-enoic acid disrupts the alignment of the scissile bond within the protease active site, rendering peptides containing this residue highly resistant to degradation. This property is crucial for oral bioavailability  and half-life extension .
Foldamers and Secondary Structure

While


-amino acids form 

-helices (3.6 residues/turn),

-amino acids like 3-Aminohex-5-enoic acid induce alternative stable conformations, such as the 14-helix (approx. 3 residues/turn). This allows for the design of "Foldamers"—synthetic oligomers that mimic protein surfaces but are metabolically stable.

Synthetic Utility: The Alkene Handle

The terminal alkene (C5=C6) is the key differentiator for drug discovery applications. It serves as a bio-orthogonal handle.

Peptide Stapling Workflow

Incorporating two 3-Aminohex-5-enoic acid residues at positions


 and 

(or

) allows for Ring-Closing Metathesis (RCM) using Grubbs' catalysts. This creates a hydrocarbon "staple" that locks the peptide into a bioactive helical conformation, improving cell permeability.
Visualization: Stapling Pathway

StaplingWorkflow Step1 Solid Phase Synthesis (Incorporate 3-Aminohex-5-enoic at i, i+3) Step2 Resin-Bound Linear Peptide (Two pendant alkene groups) Step1->Step2 Step3 Ring-Closing Metathesis (RCM) (Grubbs Catalyst I/II) Step2->Step3 DCM, 2h Step4 Stapled Peptide (Helical Constraint + Stability) Step3->Step4 Cyclization

Figure 2: Workflow for utilizing the alkene side chain for peptide stapling.

Experimental Protocols

Protocol: Coupling 3-Aminohex-5-enoic Acid HCl

Coupling


-amino acids is kinetically slower than 

-amino acids due to the increased steric bulk and flexibility of the backbone. Standard DIC/HOBt methods often result in low yields.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.

  • Base: DIPEA (Diisopropylethylamine).[5][6]

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve 3-Aminohex-5-enoic acid HCl (3.0 eq relative to resin) in DMF.

  • Neutralization (Critical): Add DIPEA (6.0 eq). Note: You need double the standard amount—3 eq to neutralize the HCl salt and 3 eq to activate the carboxylate.

  • Activation: Add HATU (2.9 eq). Shake for 30 seconds.

  • Coupling: Add the activated solution to the resin-bound amine.

  • Incubation: Shake at Room Temperature for 2–4 hours . (Extend time compared to standard 45 min for

    
    -AAs).
    
  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS to verify completion. Kaiser test may be false-negative if the N-terminus is aggregated.

Protocol: Handling & Storage
  • Hygroscopicity: The HCl salt will absorb water from the air, turning into a sticky gum.

  • Storage: Store at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Weighing: Weigh quickly in a low-humidity environment.

References

  • PubChem. 3-Aminohex-5-enoic acid | Structure and Properties.[7] National Library of Medicine. Available at: [Link]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[8] Helvetica Chimica Acta. [Source verified via ACS/RSC general literature on beta-peptides].

  • RSC Advances. Unwanted hydrolysis or α/β-peptide bond formation: practical considerations. Royal Society of Chemistry. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Fmoc and Boc Protection Strategies for 3-Aminohex-5-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Executive Summary & Strategic Overview

3-Aminohex-5-enoic acid (often referred to as


-vinylglycine or a 

-homoallylglycine derivative) is a critical building block in the synthesis of "stapled" peptides and foldamers. The terminal alkene at the

-position allows for Ring-Closing Metathesis (RCM) macrocyclization, a technique used to stabilize secondary structures in peptide therapeutics.

However, the commercial availability of this compound as a hydrochloride salt (HCl) presents specific synthetic challenges. Direct treatment with protecting group reagents without proper neutralization often leads to low yields or incomplete protection. Furthermore, the


-amino acid backbone exhibits different acylation kinetics compared to standard 

-amino acids, requiring optimized reaction times and pH control.

This guide details two robust, self-validating protocols for installing Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, specifically tailored for the HCl salt of 3-aminohex-5-enoic acid.

Strategic Decision Matrix: Boc vs. Fmoc[1][2][3]
FeatureBoc Strategy Fmoc Strategy
Primary Utility Solution-phase synthesis; intermediates requiring base stability.[1]Solid-Phase Peptide Synthesis (SPPS); acid-sensitive side chains.[1]
Reagent of Choice Di-tert-butyl dicarbonate (

).
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1]
Alkene Stability High. Compatible with standard Boc removal (TFA).High. Compatible with piperidine; avoid catalytic hydrogenation.
HCl Salt Handling Requires 2.0–2.5 eq. base to neutralize salt + catalyze reaction.Requires careful pH monitoring (8.5–9.0) to prevent premature Fmoc cleavage.
Major Risk Acid-catalyzed migration of the double bond (rare, but possible in strong acid).Dipeptide formation if Fmoc-Cl is used (use Fmoc-OSu).

Visual Workflow: Protection Strategy

ProtectionStrategy Start Starting Material: 3-Aminohex-5-enoic acid HCl Decision Downstream Application? Start->Decision BocRoute Route A: Solution Phase / Base Stability Decision->BocRoute Requires Boc FmocRoute Route B: SPPS / Acid Stability Decision->FmocRoute Requires Fmoc NeutBoc Neutralization (2.2 eq NaOH) + Boc2O in Dioxane BocRoute->NeutBoc AcidWorkup Acidic Workup (Citric Acid) pH 3.0 NeutBoc->AcidWorkup BocProduct Product: N-Boc-3-aminohex-5-enoic acid AcidWorkup->BocProduct NeutFmoc Neutralization (Na2CO3) + Fmoc-OSu in Acetone FmocRoute->NeutFmoc BaseControl Critical: Maintain pH 8.5-9.0 Avoid > pH 10 (Fmoc cleavage) NeutFmoc->BaseControl FmocProduct Product: N-Fmoc-3-aminohex-5-enoic acid BaseControl->FmocProduct

Figure 1: Decision tree and process flow for selecting and executing the correct protection strategy for the HCl salt precursor.

Protocol A: Boc Protection

Best for: Solution-phase synthesis or when the product must survive basic conditions.

Mechanistic Insight

The reaction relies on the nucleophilic attack of the free amine onto the carbonyl of di-tert-butyl dicarbonate (


). Since the starting material is an ammonium salt (

), it is non-nucleophilic . The first equivalent of base neutralizes the HCl; the second equivalent maintains the pH at ~10-11 to keep the amine deprotonated without hydrolyzing the ester.
Materials
  • Substrate: 3-Aminohex-5-enoic acid HCl (1.0 eq)

  • Reagent:

    
     (1.1 – 1.2 eq)
    
  • Solvent: 1,4-Dioxane : Water (1:1 v/v) or THF : Water (1:1 v/v)

  • Base: 1N NaOH

  • Quench: 5% Citric Acid or 1N HCl

Step-by-Step Methodology
  • Solubilization & Neutralization:

    • Dissolve 3-aminohex-5-enoic acid HCl (e.g., 10 mmol) in Water (15 mL) and Dioxane (15 mL).

    • Critical Step: Add 1N NaOH (22 mmol, 2.2 eq) dropwise. The solution must be basic (pH ~10).

    • Why: The first 10 mmol is consumed by the HCl salt. The remaining base ensures the amine is free (

      
      ) and reactive.
      
  • Reagent Addition:

    • Add

      
       (11 mmol, 1.1 eq) dissolved in a minimal amount of Dioxane.
      
    • Stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Use TLC (ninhydrin stain). The free amine spot (usually near baseline) should disappear.

  • Workup (The "Vinyl-Safe" Method):

    • Evaporate the organic solvent (Dioxane/THF) under reduced pressure (Rotavap). Do not heat above 40°C.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Wash with Diethyl Ether (

      
       mL) to remove unreacted 
      
      
      
      and byproducts. Discard organic layer.
    • Cool the aqueous layer to 0°C in an ice bath.

    • Acidification: Slowly add 5% Citric Acid (or 1N HCl) until pH reaches 2–3.

      • Note: Citric acid is preferred over strong HCl to minimize any risk of acid-catalyzed alkene migration, though the terminal alkene is generally robust.

    • Extract the cloudy aqueous layer with Ethyl Acetate (

      
       mL).
      
  • Isolation:

    • Combine Ethyl Acetate layers.[2]

    • Wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      . Filter and concentrate.
      
    • Result: Colorless to pale yellow oil or solid.

Protocol B: Fmoc Protection

Best for: Solid-Phase Peptide Synthesis (SPPS).[1]

Mechanistic Insight

Fmoc protection is more delicate because the Fmoc group itself is base-labile. If the pH rises too high (>10) during the reaction, the newly formed Fmoc product will degrade (via E1cB elimination) to dibenzofulvene. We utilize Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl is highly reactive and generates HCl as a byproduct, which complicates pH control and can lead to the formation of "Fmoc-dipeptides" (where the activated amino acid reacts with another free amino acid).

Materials
  • Substrate: 3-Aminohex-5-enoic acid HCl (1.0 eq)

  • Reagent: Fmoc-OSu (1.05 – 1.1 eq)

  • Solvent: Acetone : Water (1:1) or Dioxane : Water (1:1)[2]

  • Base:

    
     (Sodium Carbonate) or 
    
    
    
    (Sodium Bicarbonate)
Step-by-Step Methodology
  • Preparation of Buffer/Base:

    • Dissolve

      
       (2.5 eq) in Water.
      
    • Add the 3-aminohex-5-enoic acid HCl (1.0 eq) to this solution.

    • Check: Ensure complete dissolution. The pH should be approximately 8.5–9.0.

  • Reagent Addition:

    • Dissolve Fmoc-OSu (1.1 eq) in Acetone (equal volume to the water).

    • Add the Fmoc-OSu solution dropwise to the amino acid solution over 15 minutes.

    • Why: Slow addition prevents precipitation of the reagent.

  • Reaction & pH Maintenance:

    • Stir vigorously at RT.

    • Critical Control Point: Monitor pH periodically. If it drops below 8.0, add small aliquots of 10%

      
      .
      
    • Warning: Do not exceed pH 10.0.

    • Reaction time: Typically 2–4 hours (faster than Boc).

  • Workup:

    • Evaporate Acetone under reduced pressure.

    • Add Water (if necessary) to dissolve any precipitated salts.

    • Impurity Wash: Extract the basic aqueous solution with Diethyl Ether (

      
      ).
      
      • Purpose: This removes the byproduct N-hydroxysuccinimide (to some extent) and unreacted Fmoc-OSu / dibenzofulvene. Keep the Aqueous Layer.

    • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The N-Fmoc amino acid will precipitate as a white solid or form an oil.

    • Extract with Ethyl Acetate (

      
      ).[2]
      
  • Purification:

    • Wash EtOAc layer with 1N HCl (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
    • Recrystallization (if solid) from EtOAc/Hexane is often possible.[2]

Quality Control & Characterization

After isolation, the integrity of the vinyl group and the carbamate must be verified.

MethodExpected Signal / Observation
TLC Disappearance of baseline amine (Ninhydrin +). Appearance of UV-active spot (for Fmoc) or

active spot (for Boc).

NMR (Vinyl)
Look for the multiplet at

5.7–5.9 ppm (

) and terminal doublets at

5.0–5.2 ppm (

). Ensure integration matches the backbone.

NMR (Protecting)
Boc: Strong singlet at

1.44 ppm (9H). Fmoc: Aromatic signals 7.2–7.8 ppm (8H), doublet at 4.4 ppm (

), triplet at 4.2 ppm (CH).
HPLC Single peak. (Note: Fmoc derivatives are very hydrophobic; use high % ACN gradient).
Mass Spec (ESI) Boc:

or

. Fmoc:

or

.

Troubleshooting Common Issues

Issue 1: Low Yield with HCl Salt
  • Cause: Insufficient base was used to neutralize the HCl and drive the reaction.

  • Solution: Ensure you calculate base equivalents based on the salt (Start with 2.0 eq minimum). Check pH before adding the protecting reagent.

Issue 2: Emulsion during Workup
  • Cause:

    
    -amino acids with lipophilic protecting groups can act as surfactants.
    
  • Solution: Add solid NaCl to saturate the aqueous layer (salting out) or use a small amount of Methanol in the extraction solvent to break the emulsion.

Issue 3: Oligomerization (Dipeptide formation)
  • Cause: Activation of the carboxylate during protection (common with Fmoc-Cl).[1]

  • Solution: Strictly use Fmoc-OSu . Ensure the temperature does not rise above RT.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (The definitive guide on stability and removal conditions).

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][1] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group. Synthesis, 1983(8), 671–673. (Establishes the superiority of Fmoc-OSu).
  • Seebach, D., et al. (1996). Preparation and structural analysis of -amino acid derivatives. Helvetica Chimica Acta, 79, 913. (Specifics on -amino acid handling).

Sources

Procedure for coupling 3-Aminohex-5-enoic acid hydrochloride to alpha-amino acids

Application Note: Coupling 3-Aminohex-5-enoic Acid Hydrochloride to -Amino Acids

Executive Summary & Strategic Rationale

3-Aminohex-5-enoic acid (also known as


Ring-Closing Metathesis (RCM)

However, the incorporation of


  • Steric Hindrance: The additional methylene group (

    
    -position) increases steric bulk, significantly slowing coupling kinetics.
    
  • Salt Management: The hydrochloride salt form requires careful in situ neutralization or prior conversion to a free base/protected form to prevent capping of the growing peptide chain.

  • Folding/Aggregation:

    
    -peptides can adopt stable secondary structures (e.g., 14-helices) during synthesis, leading to "difficult sequences" that resist coupling.
    

This guide provides authoritative protocols for two primary workflows:

  • Workflow A (N-Terminal Elongation): Using the HCl salt as the nucleophile to extend an

    
    -amino acid chain.
    
  • Workflow B (C-Terminal Activation): Converting the HCl salt into an Fmoc-protected building block for Solid Phase Peptide Synthesis (SPPS).

Pre-Coupling Considerations

Chemical Properties
PropertySpecification
IUPAC Name This compound
Common Name

-Homoallylglycine HCl
Molecular Weight ~165.62 g/mol (HCl salt)
Functional Handle Terminal Alkene (C5=C6)
Solubility Soluble in Water, MeOH; Sparingly soluble in DCM/DMF until neutralized
Reagent Selection Matrix

The choice of coupling reagent is binary based on the phase of synthesis.

PhaseRecommended ReagentBaseRationale
Solid Phase (SPPS) HATU or PyAOP DIPEA or CollidineHigh reactivity required to overcome

-carbon steric hindrance.
Solution Phase EDC/HOAt or HATU NMM or DIPEAEDC allows for easier workup; HATU used for difficult junctions.

Protocol 1: Solution Phase Coupling (The HCl Salt as Nucleophile)

Objective: Couple 3-aminohex-5-enoic acid HCl (Amine) to an N-protected

Materials
  • Amine: 3-Aminohex-5-enoic acid HCl (1.0 equiv)

  • Acid: N-Boc- or N-Fmoc-

    
    -amino acid (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Procedure
  • Activation:

    • Dissolve the N-protected

      
      -amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).
      
    • Add DIPEA (1.0 equiv) to initiate activation. Stir at

      
       for 5 minutes.
      
    • Note: Pre-activation ensures the active ester (OAt ester) is formed before the amine is introduced.

  • Salt Neutralization:

    • In a separate vial, dissolve 3-aminohex-5-enoic acid HCl (1.0 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0 - 3.0 equiv).

    • Critical: The HCl salt consumes 1 equivalent of base immediately. Excess base is required to keep the amine deprotonated (

      
      ) for nucleophilic attack.
      
  • Coupling:

    • Add the neutralized amine solution dropwise to the activated acid mixture.

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the activated ester and formation of the product peak (

      
      ) confirms progress.
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with

      
       (to remove base/HATU byproducts), Sat. 
      
      
      , and Brine.
    • Dry over

      
       and concentrate.
      

Protocol 2: Fmoc-Protection for SPPS (The HCl Salt as Electrophile)

Objective: Convert the raw HCl salt into Fmoc-3-aminohex-5-enoic acid for use as a building block in SPPS. Direct use of the HCl salt in SPPS is not recommended due to solubility issues and lack of N-protection.

Workflow Visualization

FmocProtectionStart3-Aminohex-5-enoic acid(HCl Salt)Step1Dissolve in10% Na2CO3 / DioxaneStart->Step1ReagentAdd Fmoc-OSu(0-5°C)Step1->ReagentReactionStir RT(Overnight)Reagent->ReactionWorkupAcidify (pH 2)Extract w/ EtOAcReaction->WorkupProductFmoc-3-aminohex-5-enoic acid(Ready for SPPS)Workup->Product

Figure 1: Workflow for converting the HCl salt precursor into an SPPS-compatible building block.

Detailed Methodology
  • Dissolution:

    • Dissolve 3-aminohex-5-enoic acid HCl (10 mmol) in

      
       (20 mL).
      
    • Add

      
       (25 mmol, 2.5 equiv) to adjust pH to ~9–10.
      
    • Add Dioxane (20 mL) to create a homogenous phase.

  • Fmoc Introduction:

    • Cool the mixture to

      
      .
      
    • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol, 1.1 equiv) dropwise as a solution in Dioxane.

    • Why Fmoc-OSu? It is less prone to dipeptide formation and hydrolysis than Fmoc-Cl.

  • Reaction:

    • Stir vigorously at RT for 12–18 hours.

    • Monitor by TLC (EtOAc/Hexane) for the disappearance of Fmoc-OSu.

  • Purification:

    • Wash the aqueous solution with

      
       (removes unreacted Fmoc-OSu).[1]
      
    • Acidify the aqueous layer carefully with

      
       to pH 2.0 (The product will precipitate or oil out).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate to obtain the white solid/foam.
      

Protocol 3: Solid Phase Peptide Synthesis (SPPS)

Objective: Coupling the Fmoc-protected

Critical Parameters
  • Coupling Reagent: HATU (preferred) or PyBOP.[2]

  • Stoichiometry: 3.0 equiv AA / 2.9 equiv HATU / 6.0 equiv DIPEA.

  • Time: Extended coupling (2 hours to overnight).

SPPS Cycle Logic

SPPS_LogicResinResin-Bound Peptide(Free Amine)CouplingCoupling Reaction(2-4 Hours)Resin->CouplingActivationPre-activate Fmoc-Beta-AA(HATU/DIPEA, 2 min)Activation->CouplingCheckKaiser Test(Ninhydrin)Coupling->CheckDecisionBlue Beads?Check->DecisionRecoupleDouble Couple(Fresh Reagents)Decision->RecoupleYes (Incomplete)NextFmoc Deprotection(20% Piperidine)Decision->NextNo (Complete)CapCapping (Ac2O)(Optional)Recouple->CapCap->Next

Figure 2: Decision logic for incorporating sterically hindered

Procedure
  • Resin Preparation: Swell resin in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc group with 20% Piperidine/DMF (

    
    ). Wash 
    
    
    with DMF.[1]
  • Coupling:

    • Dissolve Fmoc-3-aminohex-5-enoic acid (3 equiv) and HATU (2.9 equiv) in DMF.

    • Add DIPEA (6 equiv). Shake for 30 seconds.

    • Add to resin immediately.

    • Agitate for 3 hours .

  • Validation: Perform a Kaiser Test. If positive (blue beads), repeat the coupling step (Double Coupling).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Solution Phase) Incomplete neutralization of HCl salt.Ensure pH is basic (

) before adding activated ester. Use pH paper.
Incomplete Coupling (SPPS) Steric hindrance of

-carbon.
Switch from HBTU to HATU or HOAt . Increase temperature to

(microwave assisted).
Racemization Over-activation or excessive base.Use Collidine (weaker base) instead of DIPEA. Limit pre-activation time to < 2 mins.
Alkene Side Reactions Oxidation of terminal alkene.Avoid radical sources. Ensure solvents are degassed if using sensitive catalysts later.

References

  • Fmoc Solid Phase Peptide Synthesis: Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Beta-Amino Acid Coupling: Seebach, D., et al. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. 
    
  • HATU Reagent Efficacy: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society.

  • Stapled Peptide Synthesis: Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie.

  • Fmoc-OSu Protection Protocol: Ten Kortenaar, P. B., et al. (1986). Semisynthesis of horse heart cytochrome c analogues. Proceedings of the National Academy of Sciences.

Microwave-assisted synthesis of 3-Aminohex-5-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Aminohex-5-enoic Acid Derivatives

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 3-aminohex-5-enoic acid (also known as


-homoallylglycine) and its derivatives using microwave (MW) irradiation.

-Amino acids are critical building blocks for peptidomimetics and foldamers due to their resistance to proteolytic degradation and ability to form stable secondary structures (e.g., 

-helices). The specific target, 3-aminohex-5-enoic acid, contains a terminal alkene side chain, making it an invaluable precursor for "stapled" peptides via Ring-Closing Metathesis (RCM) and further functionalization.

Traditional thermal synthesis of


-amino acids via the Rodionov reaction  (condensation of aldehydes with malonic acid and ammonium acetate) typically requires 12–24 hours of reflux and often suffers from low yields due to the instability of unsaturated aldehyde precursors. This microwave-assisted protocol reduces reaction time to 15–20 minutes , suppresses polymerization side-reactions, and improves yield by 30–40% compared to conventional heating.

Scientific Foundation & Mechanism

The Modified Rodionov Reaction

The synthesis relies on the Rodionov reaction, a variant of the Knoevenagel condensation followed by a Michael-type addition and decarboxylation.

Reaction Pathway:

  • Imine Formation: The aldehyde (generated in situ from 3-butenal diethyl acetal to prevent polymerization) condenses with ammonia (from ammonium acetate) to form an aldimine.

  • Condensation: Malonic acid undergoes Knoevenagel condensation with the aldimine.

  • Decarboxylation: The resulting intermediate undergoes thermal decarboxylation to yield the

    
    -amino acid.
    

Microwave irradiation is hypothesized to accelerate the rate-determining decarboxylation step through rapid dielectric heating of the polar transition state, a phenomenon often described in MW-assisted polar mechanisms.

Mechanistic Pathway Diagram

RodionovMechanism Figure 1: Mechanistic pathway of the MW-assisted Rodionov synthesis. Precursor 3-Butenal Diethyl Acetal Aldehyde 3-Butenal (In-situ generated) Precursor->Aldehyde Acid Hydrolysis Imine Aldimine Intermediate Aldehyde->Imine + NH3 Inter Dicarboxylic Intermediate Imine->Inter + Malonic Acid (Knoevenagel) Malonic Malonic Acid + NH4OAc Malonic->Inter TS Transition State (Polar/MW Active) Inter->TS MW Irradiation (Decarboxylation) Product 3-Aminohex-5-enoic Acid TS->Product - CO2

Experimental Protocol

Equipment & Reagents
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C and 20 bar pressure.

  • Vessels: 10 mL or 30 mL pressurized borosilicate glass vials with silicone/PTFE septa.

  • Reagents:

    • 3-Butenal diethyl acetal (95%, Sigma-Aldrich) - Precursor to unstable 3-butenal.

    • Malonic acid (99%).

    • Ammonium acetate (NH

      
      OAc, anhydrous).
      
    • Ethanol (Absolute).

    • Trifluoroacetic acid (TFA) or dilute HCl (for acetal hydrolysis).

Step-by-Step Methodology

Step 1: In-Situ Aldehyde Generation Rationale: 3-Butenal is volatile and prone to polymerization. Generating it immediately before reaction ensures high effective concentration.

  • Dissolve 3-butenal diethyl acetal (1.0 mmol, 144 mg) in 0.5 mL of Ethanol/Water (9:1).

  • Add a catalytic amount of TFA (10

    
    L) and stir at room temperature for 5 minutes.
    
  • Validation: Brief TLC or GC-MS check can confirm acetal consumption, though this step is usually quantitative.

Step 2: Reaction Assembly

  • To the microwave vial containing the hydrolyzed aldehyde solution, add Malonic acid (1.0 mmol, 104 mg).

  • Add Ammonium acetate (2.0 mmol, 154 mg). Note: Excess ammonium acetate acts as both the amine source and the buffer.

  • Add Ethanol (2.0 mL) as the solvent.

  • Add a magnetic stir bar and seal the vial.

Step 3: Microwave Irradiation

  • Pre-stir: 30 seconds to ensure homogeneity.

  • Method: Dynamic Power (Standard Control).

  • Temperature: 110°C.

  • Hold Time: 15 minutes.

  • Max Pressure: Set limit to 250 psi (17 bar).

  • Cooling: Rapid compressed air cooling to <50°C.

Step 4: Workup & Purification

  • Upon cooling, the reaction mixture will likely contain a white precipitate (ammonium salts) and the product.

  • Filtration: Filter off insoluble ammonium salts.

  • Solvent Removal: Concentrate the filtrate in vacuo.

  • Ion Exchange Chromatography: Dissolve residue in minimal water. Load onto a cation exchange column (Dowex 50W x8, H+ form).

    • Wash with water (removes unreacted malonic acid).

    • Elute with 1M NH

      
      OH (releases the 
      
      
      
      -amino acid).
  • Lyophilization: Freeze-dry the ammoniacal fractions to obtain 3-aminohex-5-enoic acid as a white zwitterionic powder.

Workflow Visualization

ExperimentalWorkflow Figure 2: Operational workflow for high-throughput synthesis. cluster_prep Preparation Phase cluster_mw Microwave Phase cluster_iso Isolation Phase Acetal Acetal Hydrolysis (EtOH/H2O, TFA) Mix Add Malonic Acid + NH4OAc Acetal->Mix MW_Heat Irradiation: 110°C 15 mins, Dynamic Power Mix->MW_Heat Cool Rapid Cooling (<50°C) MW_Heat->Cool Filter Filter Salts Cool->Filter Dowex Dowex 50W Column (Elute w/ 1M NH4OH) Filter->Dowex Dry Lyophilization Dowex->Dry

Results & Data Analysis

The following data compares the optimized microwave protocol against the traditional thermal reflux method for


-amino acid synthesis (based on comparative studies of Rodionov kinetics).

Table 1: Comparison of Thermal vs. Microwave Synthesis

ParameterThermal RefluxMicrowave (This Protocol)Improvement Factor
Reaction Time 12–18 Hours15 Minutes~60x Faster
Temperature 78°C (Ethanol Reflux)110°C (Pressurized)+32°C
Yield (Isolated) 35–45%72–80%~2x Yield
Purity (Crude) Low (Polymer byproducts)High (>90%)Significant
Solvent Usage High (50 mL/mmol)Low (2 mL/mmol)Green Metric

Spectral Validation (Expected):

  • 
    H NMR (D
    
    
    
    O):
    
    
    5.8 (m, 1H, =CH-), 5.2 (m, 2H, =CH
    
    
    ), 3.6 (m, 1H, CH-NH
    
    
    ), 2.4 (m, 4H, -CH
    
    
    -).
  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    : 130.08; Found: 130.1.

Troubleshooting & Optimization

  • Low Yield / Polymerization:

    • Cause: Instability of the 3-butenal intermediate.

    • Fix: Ensure the acetal hydrolysis is performed immediately before MW irradiation. Do not store the hydrolyzed aldehyde. Alternatively, switch to Allyl Cyanide as a precursor if the Rodionov route fails, though this requires a different hydrolytic protocol.

  • Pressure Spikes:

    • Cause: Rapid decarboxylation releasing CO

      
      .
      
    • Fix: Use a vessel with adequate headspace (fill volume <50%). Ensure the MW method has a pressure cutoff (set to 250 psi).

  • Product Solubility:

    • Issue:

      
      -amino acids are zwitterionic and very water-soluble.
      
    • Fix: Do not use aqueous extraction. Rely on Ion Exchange chromatography or crystallization from EtOH/Water mixtures.

References

  • Romanova, N. N., et al. (2001). "Solvent-free stereoselective synthesis of

    
    -aryl-
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation." Mendeleev Communications.[1]
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

    
    -peptide utility). 
    
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Jadhav, J., et al. (2020).[2] "Microwave-Assisted Synthesis of

    
    -Amino Ketones." Rasayan Journal of Chemistry. 
    
  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Context for alternative routes). 
    

Sources

Application Note: Functionalization of Terminal Alkenes in 3-Aminohex-5-enoic Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026


-Peptide Precursors

Strategic Overview

3-Aminohex-5-enoic acid is a chiral


-amino acid, specifically a 

-homoallylglycine analog. Unlike canonical

-amino acids,

-amino acids introduce an extra methylene group into the peptide backbone. This modification confers proteolytic resistance and induces specific secondary structures (e.g., 14-helices) known as "foldamers."

The terminal alkene at the


-position serves as a versatile "chemical handle" for Late-Stage Functionalization (LSF). This guide details two primary workflows for exploiting this handle: Ruthenium-Catalyzed Olefin Metathesis  (for hydrocarbon stapling and macrocyclization) and Thiol-Ene "Click" Chemistry  (for site-specific bioconjugation).
Chemical Structure & Utility[1][2][3]
  • Residue: (R)- or (S)-3-aminohex-5-enoic acid.

  • Key Feature: Terminal alkene (

    
    -unsaturation).
    
  • Primary Applications:

    • Peptide Stapling: Stabilizing helical conformations via Ring-Closing Metathesis (RCM).

    • Diversity-Oriented Synthesis: Attaching fluorophores, drugs, or PEG chains via Cross-Metathesis (CM) or Thiol-Ene ligation.

Decision Matrix: Selecting the Functionalization Pathway

Before initiating synthesis, select the appropriate protocol based on your structural endpoint.

Functionalization_Pathways Start Target Endpoint Stapling Helix Stabilization (Macrocyclization) Start->Stapling Conjugation Bioconjugation (Labeling/PEGylation) Start->Conjugation Derivatization Library Generation (Fragment Coupling) Start->Derivatization RCM Protocol A: Ring-Closing Metathesis (Grubbs II) Stapling->RCM Intramolecular ThiolEne Protocol B: Thiol-Ene 'Click' (Radical Addition) Conjugation->ThiolEne High Chemoselectivity CM Protocol C: Cross-Metathesis (Hoveyda-Grubbs II) Derivatization->CM Intermolecular

Figure 1: Decision matrix for functionalizing the terminal alkene of 3-aminohex-5-enoic acid.

Protocol A: Olefin Metathesis (RCM & CM)

Olefin metathesis is the gold standard for creating hydrocarbon staples in peptides. For 3-aminohex-5-enoic acid residues, this reaction forms a carbon-carbon double bond, covalently locking the peptide into a specific conformation.

Mechanism & Challenges

The reaction is catalyzed by Ruthenium carbene complexes. A critical challenge with terminal alkenes in peptides is isomerization (migration of the double bond) caused by ruthenium hydride species formed during the reaction.

Critical Insight: The addition of 1,4-benzoquinone prevents isomerization by scavenging ruthenium hydrides.

Materials
  • Catalyst: Grubbs 2nd Generation (G-II) for RCM; Hoveyda-Grubbs 2nd Generation (HG-II) for difficult CM.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows higher temperatures.

  • Additive: 1,4-Benzoquinone (10 mol%).

  • Inert Gas: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Procedure
  • Peptide Preparation:

    • Synthesize the peptide on-resin or in solution containing at least two alkene-bearing residues (for RCM) or one residue (for CM).

    • Note: If on-resin, swell the resin in DCM for 30 minutes prior to reaction.

  • Catalyst Solution Setup (In Glovebox or Schlenk Line):

    • Dissolve the peptide (0.1 mM - 5 mM) in degassed DCE.

    • Add 1,4-benzoquinone (10 mol% relative to catalyst).

    • Add Grubbs II catalyst (10–20 mol%).

  • Reaction:

    • For RCM (Stapling): Reflux at 40–80°C for 2–12 hours. High dilution favors intramolecular cyclization over intermolecular oligomerization.

    • For CM (Modification): Add the cross-partner alkene (5–10 equivalents) to the mixture. React at reflux.

  • Quenching & Scavenging:

    • Quench by exposing to air and adding excess DMSO or a specific scavenger resin (e.g., mercaptonicotinic acid resin) to remove Ruthenium.

    • Filter the resin (if solid phase) or concentrate the solution.

  • Analysis:

    • Analyze via LC-MS.[1] The product of RCM will show a mass loss of 28 Da (loss of ethylene,

      
      ).
      
Data Summary: Optimization Parameters
ParameterStandard ConditionOptimization for Difficult Sequences
Catalyst Grubbs II (10 mol%)Hoveyda-Grubbs II (20 mol%)
Temperature 25°C - 40°CMicrowave irradiation (100°C, 5-10 min)
Solvent DCMDCE or DCM with LiCl (to break aggregates)
Concentration 1-5 mM< 1 mM (to prevent dimerization)

Protocol B: Thiol-Ene "Click" Chemistry

The radical-mediated thiol-ene reaction is ideal for attaching sensitive payloads (fluorophores, sugars, lipids) because it proceeds under mild, aqueous-compatible conditions and is strictly anti-Markovnikov .

Mechanism

A thiyl radical (generated from a thiol R-SH) adds to the terminal alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule.[2][3] This creates a stable thioether linkage.[4]

Materials
  • Thiol Source: Cysteine-containing payload, glutathione, or thiolated fluorophore.

  • Initiator:

    • Photo-initiated: 2,2-Dimethoxy-2-phenylacetophenone (DPAP) (UV 365nm).

    • Thermal: VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride) (Water soluble, 40°C).

  • Solvent: DMF, Water/Acetonitrile, or Methanol.

Step-by-Step Procedure
  • Degassing (Critical):

    • Oxygen inhibits radical propagation. Sparge the solvent with Argon for 15–20 minutes before mixing.

  • Reaction Assembly:

    • Dissolve peptide containing 3-aminohex-5-enoic acid (1 equiv).

    • Add Thiol partner (5–10 equiv). Excess thiol drives the reaction and prevents alkene cross-linking.

    • Add Initiator (0.1 – 0.5 equiv).

  • Initiation:

    • UV Method: Irradiate at 365 nm (low power hand-held lamp suffices) for 30–60 minutes at Room Temperature.

    • Thermal Method: Heat to 40–50°C for 2–4 hours (using VA-044).

  • Workup:

    • The reaction is generally clean. Purify directly via Preparative HPLC.

    • Note: The thioether bond is stable but can be oxidized to sulfoxide/sulfone if treated with strong oxidants later.

Experimental Workflow Diagram

Workflow Prep 1. Peptide Synthesis (Fmoc-SPPS) Check 2. QC: Check Purity & Alkene Integrity (LC-MS) Prep->Check Branch Select Functionalization Check->Branch Met_Setup 3A. Metathesis Setup (DCE, Grubbs II, Benzoquinone) Branch->Met_Setup Stapling Click_Setup 3B. Thiol-Ene Setup (R-SH, DPAP/VA-044) Branch->Click_Setup Conjugation Met_React 4A. Reflux / Microwave (N2 Atmosphere) Met_Setup->Met_React Met_Clean 5A. Ru Scavenging (DMSO or Resin) Met_React->Met_Clean Final 6. Final HPLC Purification & Characterization Met_Clean->Final Click_React 4B. UV (365nm) or Heat (Degassed Solvent) Click_Setup->Click_React Click_React->Final

Figure 2: Comprehensive workflow for processing peptides containing 3-aminohex-5-enoic acid.

Troubleshooting & Expert Tips

Aggregation in -Peptides

-peptides are prone to aggregation, which hinders reagent access to the alkene.
  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP with 0.4M LiCl) or elevate temperature during coupling and functionalization steps.

Catalyst Poisoning (Metathesis)

Free amines and sulfur atoms (Met, Cys) can coordinate with Ruthenium and kill the catalyst.

  • Solution: Protect N-terminal amines (Boc/Acetyl) before metathesis. If Cys/Met are present, use Hoveyda-Grubbs II (more robust) or protect sulfur as sulfoxides (reduce back later).

Incomplete Thiol-Ene Reaction
  • Solution: Ensure the system is strictly oxygen-free. Oxygen reacts with radicals faster than the alkene does. Re-sparge with Argon if the reaction stalls.

References

  • Cross-Metathesis of Homoallylglycine

    • Title: Cross metathesis of the amino acid homoallylglycine.[5][6]

    • Source: Chemical Communications (RSC).[5][7]

    • URL:[Link]

  • Thiol-Ene Click Chemistry on Peptides

    • Title: On-resin peptide macrocyclization using thiol–ene click chemistry.[7]

    • Source: Chemical Communications (RSC).[5][7]

    • URL:[Link]

  • Metathesis on Protein/Peptide Surfaces

    • Title: Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modific
    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • Peptide Stapling Protocols

    • Title: Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting.[1]

    • Source: NIH / Current Protocols in Chemical Biology.
    • URL:[Link]

  • Fmoc Solid Phase Peptide Synthesis Guide

    • Title: Introduction to Peptide Synthesis.
    • Source: NIH / Methods in Enzymology.
    • URL:[Link]

Sources

Application Note & Protocol: Synthesis of Novel Foldamers from 3-Aminohex-5-enoic Acid Hydrochloride Subunits

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Foldamers, synthetic oligomers that adopt well-defined, predictable secondary structures, represent a burgeoning field in medicinal chemistry and materials science.[1][2][3][4][5] Their ability to mimic the structures and functions of natural biopolymers like peptides and nucleic acids, while offering superior stability and tunability, makes them highly attractive candidates for therapeutic and diagnostic applications. This document provides a comprehensive guide to the preparation and characterization of foldamers derived from 3-aminohex-5-enoic acid hydrochloride subunits. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for synthesis and purification, and discuss advanced analytical techniques for structural elucidation.

Introduction: The Promise of 3-Aminohex-5-enoic Acid-Based Foldamers

The rational design of foldamers hinges on the selection of monomeric subunits that impart a strong conformational bias, guiding the oligomer chain to fold into a specific, stable architecture.[1][3] 3-Aminohex-5-enoic acid, a β-amino acid with a terminal alkene group, is a particularly versatile building block. The strategic placement of the amino group at the β-position restricts the conformational freedom of the backbone, promoting the formation of helical and other ordered structures. The terminal alkene functionality serves as a convenient handle for post-polymerization modifications, allowing for the introduction of diverse chemical moieties to modulate the foldamer's properties, such as solubility, target binding affinity, and pharmacokinetic profile.[6][7][8]

The use of the hydrochloride salt of 3-aminohex-5-enoic acid enhances its stability and solubility in polar solvents, facilitating its handling and use in standard peptide synthesis protocols. This application note will guide you through the process of leveraging this promising subunit to construct novel foldamer architectures.

Materials and Reagents

Material/ReagentSupplier (Example)GradeNotes
This compoundSigma-Aldrich≥98%Store in a desiccator.
N,N'-Diisopropylcarbodiimide (DIC)TCI Chemicals≥99%Moisture sensitive. Store under inert gas.
1-Hydroxybenzotriazole (HOBt)Oakwood Chemical≥98%Anhydrous grade recommended.
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%Use from a freshly opened bottle or dried over molecular sieves.
Dichloromethane (DCM)VWRAnhydrous, ≥99.8%Use from a freshly opened bottle or dried over molecular sieves.
Trifluoroacetic acid (TFA)Alfa AesarReagent grade, ≥99%Corrosive. Handle in a fume hood.
Diethyl etherEMD MilliporeAnhydrousFor precipitation.
Boc-L-AlanineChem-Impex≥99%Example of a starting amino acid for solid-phase synthesis.
Rink Amide AM resinNovabiochem100-200 meshLoading: 0.5-0.8 mmol/g.[9][10]

Experimental Protocols

General Considerations for Moisture-Sensitive Reactions

The coupling reactions involved in foldamer synthesis are highly susceptible to moisture, which can hydrolyze the activated ester intermediates and reduce coupling efficiency. Therefore, it is crucial to employ anhydrous solvents and reagents and to perform all reactions under an inert atmosphere (e.g., nitrogen or argon). Glassware should be oven-dried prior to use.

Protocol 1: Solid-Phase Foldamer Synthesis

Solid-phase synthesis offers several advantages over solution-phase methods, including simplified purification and the ability to drive reactions to completion using excess reagents.[11][12][13][14]

Workflow for Solid-Phase Foldamer Synthesis

cluster_resin_prep Resin Preparation cluster_coupling_cycle Monomer Coupling Cycle (Repeat n times) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis resin Rink Amide Resin swell Swell Resin in DMF resin->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM, DMF) deprotect1->wash1 coupling Couple 3-Aminohex-5-enoic acid (DIC/HOBt in DMF) wash1->coupling wash2 Wash (DMF, DCM, DMF) coupling->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping wash3 Wash (DMF, DCM) capping->wash3 cleavage Cleave from Resin (TFA/H2O/TIS) wash3->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc lyophilize Lyophilization hplc->lyophilize characterization Characterization (MS, NMR, CD) lyophilize->characterization

Caption: Workflow for solid-phase synthesis of 3-aminohex-5-enoic acid foldamers.

Step-by-Step Procedure:

  • Resin Swelling: Place the Rink Amide resin (0.1 mmol scale) in a fritted syringe reactor.[9][10] Add anhydrous DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[15]

  • Fmoc Deprotection (if applicable): If starting with an Fmoc-protected amino acid on the resin, drain the DMF and add a solution of 20% piperidine in DMF (5 mL). Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: After deprotection, wash the resin thoroughly by adding the indicated solvent (5 mL), agitating for 1 minute, and draining. Perform the following wash sequence: DMF (3x), DCM (3x), DMF (3x).

  • Monomer Activation and Coupling:

    • In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in a minimal amount of anhydrous DMF (2 mL).

    • Add DIC (0.5 mmol, 5 eq.) to the monomer solution and allow it to pre-activate for 5 minutes at room temperature.

    • Add the activated monomer solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.

    • Rationale: The use of a 5-fold excess of reagents drives the coupling reaction to completion.[16] HOBt is included to suppress side reactions, particularly racemization, and to improve coupling efficiency.[17][18][19]

  • Monitoring the Coupling Reaction: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: After the coupling reaction, wash the resin as described in step 3.

  • Repeat Coupling Cycle: Repeat steps 4-6 for each subsequent monomer addition to achieve the desired foldamer length.

  • Cleavage from Resin and Deprotection:

    • After the final coupling and washing, dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Perform this step in a well-ventilated fume hood.[20]

    • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Rationale: TIS is a scavenger that quenches reactive cationic species generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions.[20][21]

  • Foldamer Precipitation and Isolation:

    • Filter the cleavage mixture into a cold solution of diethyl ether (40 mL).[21]

    • A white precipitate of the crude foldamer should form.

    • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude product under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC

The crude foldamer product will likely contain deletion sequences and other impurities. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

ParameterValue
ColumnC18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1 mL/min
Detection220 nm

Procedure:

  • Dissolve the crude foldamer in a minimal amount of Mobile Phase A.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization of Foldamer Structure

A combination of analytical techniques is required to confirm the primary sequence and elucidate the secondary structure of the synthesized foldamer.

Analytical Techniques for Foldamer Characterization

cluster_primary Primary Structure cluster_secondary Secondary Structure center_node Foldamer Characterization ms Mass Spectrometry (MS) center_node->ms Confirms Mass nmr1d 1D NMR (¹H, ¹³C) center_node->nmr1d Confirms Covalent Structure cd Circular Dichroism (CD) center_node->cd Detects Helicity nmr2d 2D NMR (COSY, NOESY) center_node->nmr2d Provides Spatial Proximity Data

Caption: Key techniques for primary and secondary structure determination of foldamers.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified foldamer, verifying the correct number of monomer units have been incorporated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Confirms the covalent structure of the foldamer and the absence of impurities.

    • 2D NMR (COSY, TOCSY, NOESY): Provides information about through-bond and through-space correlations between protons. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining the secondary structure by identifying protons that are close in space, which is indicative of a folded conformation.[11]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for detecting the presence of ordered secondary structures, such as helices. A characteristic CD spectrum with distinct positive and negative bands can provide strong evidence for a folded state.

Post-Synthesis Modification via the Terminal Alkene

The terminal alkene on each 3-aminohex-5-enoic acid subunit provides a versatile handle for post-synthesis modification. Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction that can be used to append a wide range of functionalities.[6][7][8][22][23][24][25][26]

Example Reaction: Thiol-Ene Click Modification

  • Dissolve the purified foldamer in a suitable solvent (e.g., DMF/water mixture).

  • Add the desired thiol-containing molecule (e.g., a fluorescent dye, a targeting ligand, or a solubilizing group) in a slight excess.

  • Add a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), and expose the reaction mixture to UV light.[25]

  • Monitor the reaction by HPLC and MS.

  • Purify the modified foldamer by RP-HPLC.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the synthesis, purification, and characterization of novel foldamers based on this compound subunits. The combination of solid-phase synthesis for controlled chain elongation and the potential for post-synthesis modification via the terminal alkene offers a powerful platform for the development of new functional molecules with applications in drug discovery, diagnostics, and materials science. Careful attention to anhydrous reaction conditions and rigorous purification and characterization are paramount to obtaining well-defined and functionally active foldamers.

References

  • Anseth, K. S., & Bowman, C. N. (2012). On-resin peptide macrocyclization using thiol-ene click chemistry. Polymer Chemistry, 3(9), 2357-2368.
  • Fairbanks, A. J., & Wormald, M. R. (2013). On-resin peptide macrocyclization using thiol–ene click chemistry. Organic & Biomolecular Chemistry, 11(35), 5849-5852.
  • König, H. M., Abbel, R., Schollmeyer, D., & Kilbinger, A. F. (2006). Solid-Phase Synthesis of Oligo(p-benzamide) Foldamers. Organic Letters, 8(9), 1819–1822.
  • Huc, I., et al. (2010). Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers. The Journal of Organic Chemistry, 75(21), 7265–7275.
  • Fairbanks, A. J., & Wormald, M. R. (2013). Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry, 78(9), 4427–4436.
  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (2020). Amerigo Scientific. Retrieved February 14, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • Klok, H. A., et al. (2009). A post-modification approach to peptide foldamers. Organic & Biomolecular Chemistry, 7(22), 4647-4657.
  • Fairbanks, A. J., & Wormald, M. R. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 584.
  • Pramanik, C., et al. (2023). Site-selective post-modification of short α/γ hybrid foldamers: a powerful approach for molecular diversification towards biomedical applications.
  • Huc, I., et al. (2010). Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers. The Journal of Organic Chemistry, 75(21), 7265–7275.
  • Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech. Retrieved February 14, 2026, from [Link]

  • Fairbanks, A. J., & Wormald, M. R. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19047-19071.
  • Jaradat, D. S. M. (2022). Solid-phase peptide synthesis. (A) Structure of Rink Amide AM Resin.... ResearchGate. Retrieved February 14, 2026, from [Link]

  • How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved February 14, 2026, from [Link]

  • König, H. M., Abbel, R., Schollmeyer, D., & Kilbinger, A. F. (2006). Solid-phase synthesis of oligo(p-benzamide) foldamers. Organic Letters, 8(9), 1819-1822.
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • Pramanik, C., et al. (2023). Site-selective post-modification of short α/γ hybrid foldamers: a powerful approach for molecular diversification towards biomedical applications.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Acme Synthetic Chemicals. Retrieved February 14, 2026, from [Link]

  • Peptide Cleavage from Resin Protocol. (n.d.). University of Pennsylvania. Retrieved February 14, 2026, from [Link]

  • Klok, H. A., et al. (2009). A post-modification approach to peptide foldamers. Organic & Biomolecular Chemistry, 7(22), 4647-4657.
  • Sorensen, E. J., & Schafmeister, C. E. (2016). Coupling method for peptide synthesis at elevated temperatures. U.S.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Threlfall, R., et al. (2006). FOLDAMERS DERIVED FROM NUCLEOSIDE β-AMINO ACIDS: PNA OR DNA? CAN WE HAVE BOTH IN ONE PLACE? Nucleosides, Nucleotides and Nucleic Acids, 25(4-6), 611-614.
  • Smith, J. C. (2023). The Synthesis and Characterisation of Novel Peptidomimetic Foldamers. King's College London Research Portal.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Gellman Group, University of Wisconsin-Madison. Retrieved February 14, 2026, from [Link]

  • Díez-Pérez, I., et al. (2018). Structural characterization of the foldamers. ResearchGate. Retrieved February 14, 2026, from [Link]

  • O'Leary, D. J. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. Molecules, 27(9), 2969.
  • Foldamer chemistry. (n.d.). Guichard Research Lab. Retrieved February 14, 2026, from [Link]

  • One step synthesis of foldamers with a Tridimensional Catalytic center for C-C bond formation. (n.d.). University of Trieste. Retrieved February 14, 2026, from [Link]

  • Gellman, S. H., et al. (2008). Sequence-Based Design of α/β-Peptide Foldamers that Mimic BH3 Domains. Journal of the American Chemical Society, 130(43), 14249–14259.
  • 3-Aminohex-5-enoic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Merrell Toraude. (1979). Process for making 4-aminohex-5-enoic acid. U.S.
  • Silverman, R. B., & Nanavati, S. M. (1992). Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. The Journal of Organic Chemistry, 57(23), 6243-6247.
  • Merrell Toraude. (1980). Process for making 4-aminohex-5-enoic acid.

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3-Aminohex-5-enoic Acid Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dissolving 3-Aminohex-5-enoic acid hydrochloride in organic solvents. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more effective experimental protocols.

Section 1: Understanding the Core Challenge (FAQs)

This section addresses the fundamental reasons behind the solubility behavior of this compound.

Q1: Why is this compound so poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A: The poor solubility is a direct result of the molecule's structure and ionic character. This compound is a salt. The amino group is protonated to form an ammonium cation (-NH3+), which is ionically bonded to a chloride anion (Cl-). This salt form imparts several properties that hinder solubility in non-polar or moderately polar organic solvents:

  • High Polarity and Ionic Nature: Ionic compounds have strong electrostatic interactions holding the crystal lattice together. Organic solvents with low dielectric constants cannot effectively solvate these separated charges, making it energetically unfavorable to break the lattice and dissolve the compound.[1]

  • Hydrogen Bonding: The protonated amine (-NH3+) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors. In the solid state, these groups form a strong, stable network of intermolecular hydrogen bonds.[2][3] Overcoming this network requires a solvent that can compete for these hydrogen bonds, such as a polar protic solvent.

  • Zwitterionic Potential: Even if the hydrochloride were removed, the resulting free amino acid would exist as a zwitterion (containing both -NH3+ and -COO- groups) in many environments. This internal salt structure also leads to high polarity and low solubility in hydrophobic organic solvents.[1][2]

G cluster_0 High Polarity Form (Salt) cluster_1 Lower Polarity Form (Neutral) cluster_2 Solubility Profile Salt 3-Aminohex-5-enoic acid HCl (R-NH3+ Cl-) Zwitterion Free Amino Acid (Zwitterion) (R-NH3+ COO-) Salt->Zwitterion Removal of HCl Neutral Neutral Free Base (R-NH2 COOH) Salt->Neutral Base Addition (e.g., Et3N) Sol_Polar Soluble in Polar Solvents (Water, Methanol) Salt->Sol_Polar Zwitterion->Neutral pH > pI (in non-polar media) Zwitterion->Sol_Polar Sol_NonPolar Soluble in Organic Solvents (DCM, THF, Ethyl Acetate) Neutral->Sol_NonPolar

Caption: Chemical forms of 3-Aminohex-5-enoic acid and their general solubility.

Section 2: Troubleshooting Workflow and Method Selection

Before attempting to dissolve the compound, it is crucial to select a strategy that is compatible with your downstream experimental conditions (e.g., reaction chemistry, analytical method). This workflow provides a logical decision-making process.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Table 1: Comparison of Primary Solubility Enhancement Methods
MethodPrincipleAdvantagesDisadvantagesBest For...
In-Situ Neutralization Addition of a base to deprotonate the ammonium salt, forming the more organic-soluble free base.[4]Highly effective; results in a significant increase in solubility in a wide range of organic solvents.Alters the chemical nature of the solute; introduces a base and its corresponding salt byproduct.Organic synthesis, extractions, and chromatography where the free base is the desired reactant.
Co-Solvency Using a mixture of solvents to achieve a desirable polarity. A small amount of a highly polar solvent disrupts the crystal lattice, allowing the bulk organic solvent to solvate the molecule.[5][6]Simple to implement; does not chemically alter the compound; easily tunable.May not achieve high concentrations; the co-solvent might interfere with the reaction or analysis.Preparing stock solutions for screening, analytical standards, or reactions tolerant to solvent mixtures.
Controlled Heating Increasing the kinetic energy of the system to overcome the lattice energy of the solid.[7]Easy and does not require additional reagents.Risk of compound degradation; solubility may decrease upon cooling, leading to precipitation.Quickly preparing solutions for immediate use, especially when other methods are incompatible.
Section 3: Detailed Protocols & Step-by-Step Guides
Q2: I need to run a reaction in Dichloromethane (DCM). How do I dissolve my this compound?

A: This is a classic challenge. The most robust method is in-situ neutralization to form the free amino acid, which is significantly more soluble in DCM.

This protocol describes the conversion of the hydrochloride salt to its free base form, which is more soluble in many organic solvents.

Protocol 1: In-Situ Neutralization with Triethylamine (Et3N)

  • Causality: Triethylamine is a non-nucleophilic organic base. It will react with the acidic proton of the R-NH3+ group, forming the neutral R-NH2 amine and triethylammonium chloride (Et3N·HCl). The neutral amine is much less polar and readily dissolves in DCM, while the Et3N·HCl salt often precipitates or can be removed by filtration or an aqueous wash.[4]

  • Step-by-Step Methodology:

    • Preparation: To a flask containing this compound (1.0 eq), add your desired volume of anhydrous DCM. The solid will likely not dissolve, forming a suspension.

    • Base Addition: While stirring at room temperature, add triethylamine (Et3N) (1.1 to 1.5 eq) dropwise. The excess base ensures complete neutralization.

    • Observation: Stir the mixture for 15-30 minutes. You should observe one of two things:

      • The initial solid dissolves completely.

      • The initial solid is replaced by a different, often finer, precipitate (this is the Et3N·HCl byproduct).

    • Workup (if precipitate forms): If a precipitate of Et3N·HCl is observed, it can be removed by vacuum filtration. Wash the filter cake with a small amount of fresh DCM to recover any trapped product. The combined filtrate now contains your dissolved free amino acid.

    • Validation: Before proceeding with your reaction, you can confirm the presence of the free amine by spotting a small amount of the solution on a TLC plate and checking for a new spot compared to the starting material.

  • Trustworthiness Check: If your reaction is sensitive to excess base, use only 1.05 equivalents of Et3N. Alternatively, after neutralization, you can perform a dilute aqueous wash (e.g., with water or brine) to remove the triethylammonium chloride salt, followed by drying the organic layer with MgSO4 or Na2SO4.

Q3: My experiment is sensitive to bases, and I just need to prepare a stock solution in DMSO. What is the best approach?

A: For preparing stock solutions in highly polar aprotic solvents where chemical modification is undesirable, a co-solvent approach or direct dissolution is often sufficient.

Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, highly polar aprotic solvents capable of dissolving many polar compounds, including some salts.[5]

Protocol 2: Direct Dissolution & Co-Solvency

  • Causality: DMSO has a high dielectric constant and is a strong hydrogen bond acceptor. It can effectively solvate the R-NH3+ cation and, to some extent, the chloride anion, breaking apart the crystal lattice. If using a co-solvent system (e.g., DMSO in THF), the DMSO acts as the primary solubilizing agent, while the THF serves as the bulk solvent.[6]

  • Step-by-Step Methodology:

    • Direct Dissolution (DMSO, DMF):

      • Add the desired amount of this compound to a vial.

      • Add the calculated volume of DMSO or DMF.

      • Stir or vortex the mixture. Gentle warming (Protocol 3) or sonication can be used to expedite dissolution.

    • Co-Solvent System (e.g., for THF or DCM):

      • First, dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final desired volume).

      • Once fully dissolved, slowly add this stock solution to your bulk organic solvent (e.g., THF) while stirring vigorously.

      • Critical Note: Add the concentrated DMSO solution to the bulk solvent, not the other way around, to prevent the compound from precipitating out of solution.

  • Trustworthiness Check: Always check for full dissolution visually. If the solution remains cloudy or contains particulates, the solubility limit has been exceeded. Consider preparing a more dilute stock solution.

Q4: I've tried stirring at room temperature in methanol, but solubility is still low. Can I heat the sample?

A: Yes, heating is a viable option, especially for polar protic solvents like methanol or ethanol. However, it must be done with caution.

Protocol 3: Controlled Heating

  • Causality: Increasing the temperature provides the energy needed to overcome the intermolecular forces of the crystal lattice, leading to increased solubility.[7] This effect is particularly pronounced in polar protic solvents that can effectively solvate the resulting ions.

  • Step-by-Step Methodology:

    • Preparation: Create a suspension of the compound in your chosen solvent (e.g., methanol) in a flask equipped with a stir bar and a reflux condenser.

    • Heating: Place the flask in a heating mantle or oil bath and begin stirring. Gradually increase the temperature. For methanol, a target temperature of 40-50°C is often sufficient.

    • Monitoring: Monitor the suspension closely. Allow at least 10-15 minutes at the target temperature to determine if the solid will dissolve.

    • Cooling: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature.

    • Observation: Crucially, observe the solution as it cools. If the compound was barely soluble at the higher temperature, it may precipitate out upon returning to room temperature. This indicates you have created a supersaturated solution.

  • Trustworthiness Check: Always assess the stability of your compound at the chosen temperature. Run a small-scale test and check the purity of the material after heating and cooling (e.g., by TLC or LC-MS) to ensure no degradation has occurred.

Section 4: Advanced Considerations
Q5: Is there a way to dissolve amino acids in organic solvents under acidic conditions?

A: This is less common for hydrochloride salts but is a known technique for free zwitterionic amino acids. A specialized solvent system has been reported that uses Dimethylformamide (DMF) containing a strong acid and a tertiary base with a low pKa, such as pyridine.[8] This system creates a buffered environment with an apparent pH where the amino acid is soluble and can be used for subsequent reactions like acylation.[8] This advanced method is suitable when both basic conditions must be avoided and a non-polar environment is required.

References
  • Slideshare. (n.d.). Methods of solubility enhancements. Link

  • Desiraju, G. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3577–3586. Link

  • MySkinRecipes. (n.d.). (S)-3-Aminohex-5-enoic acid hydrochloride. Link

  • Jadhav, N., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 846-857. Link

  • International Journal of Innovative Research in Technology. (n.d.). Solubility Enhancement Methods. Link

  • ResearchGate. (2014). (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Link

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?Link

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Link

  • Wikipedia. (n.d.). Cosolvent. Link

  • National Center for Biotechnology Information. (n.d.). 3-Aminohex-5-enoic acid. PubChem Compound Summary for CID 22142027. Link

  • Sigma-Aldrich. (n.d.). (R)-3-Aminohex-5-enoic acid hydrochloride. Link

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Link

  • Hayashi, K., et al. (1966). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 30(4), 378-384. Link

  • ResearchGate. (2014). How can I dissolve free amino acids?Link

  • PubChemLite. (n.d.). (s)-3-aminohex-5-enoic acid hydrochloride (C6H11NO2). Link

  • Chemsrc. (n.d.). CAS#:270596-35-5 | (R,E)-3-AMINO-6-PHENYLHEX-5-ENOIC ACID HYDROCHLORIDE. Link

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Link

  • Radboud Repository. (2003). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Link

  • Wikipedia. (n.d.). Amino acid. Link

  • PubMed. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. Link

  • BLDpharm. (n.d.). 1136478-30-2|3-(Aminomethyl)-5-methylhex-5-enoic acid. Link

  • Daicel Pharma Standards. (n.d.). 3-(aminomethyl)-5-methylhex-4-enoic acid. Link

  • Cayman Chemical. (n.d.). L-Phenylephrine (hydrochloride) Product Information. Link

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxyhexanoic acid. PubChem Compound Summary for CID 123921872. Link

  • ResearchGate. (2016). Solubilities of metal-organic compounds?Link

Sources

Preventing racemization of 3-Aminohex-5-enoic acid during peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers encountering challenges with maintaining the stereochemical purity of 3-Aminohex-5-enoic acid during peptide synthesis. Due to its unique structure, this amino acid requires specialized coupling strategies to prevent racemization.

Overview: The Challenge of 3-Aminohex-5-enoic Acid

3-Aminohex-5-enoic acid is a non-proteinogenic amino acid of increasing interest in peptide and peptidomimetic design. Its vinyl side chain introduces valuable conformational constraints and potential for post-synthetic modification. However, the structural feature that makes it unique—the allylic position of its α-carbon—also presents a significant synthetic challenge. The proton on the chiral α-carbon (Cα-H) is allylic and, therefore, significantly more acidic than that of a standard aliphatic amino acid. This heightened acidity dramatically increases the risk of racemization during the carboxyl group activation step of peptide coupling.

This guide will walk you through the mechanisms of racemization specific to this substrate, provide troubleshooting advice for common issues, and detail robust protocols to ensure the stereochemical integrity of your final peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 3-Aminohex-5-enoic acid showing diastereomeric impurities?

A: The most likely cause is racemization at the α-carbon of the 3-Aminohex-5-enoic acid residue during the peptide coupling step. The primary mechanism for this is the formation of a 5(4H)-oxazolone intermediate.[1] The increased acidity of the allylic Cα-H in your amino acid makes it exceptionally easy for a base to abstract this proton from the oxazolone, leading to a planar, achiral intermediate. Re-protonation can then occur from either face, resulting in a mixture of L- and D-enantiomers.[1][2] A secondary pathway, direct enolization after carboxyl activation, is also more favorable for this substrate for the same reason.[1]

Q2: I am using a standard carbodiimide coupling (DCC/DIC). Is this sufficient to prevent racemization?

A: Using a carbodiimide like DCC or DIC alone is strongly discouraged for sensitive amino acids like 3-Aminohex-5-enoic acid. Carbodiimides activate the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate is particularly prone to cyclizing into the problematic oxazolone.[2] Without a racemization-suppressing additive, significant loss of stereochemical purity is almost certain. It is mandatory to use carbodiimides in conjunction with additives like HOBt or, preferably, OxymaPure.[1][4]

Q3: What is the difference between HOBt and OxymaPure as additives, and which is better for my substrate?

A: Both 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) function by trapping the reactive O-acylisourea intermediate to form an active ester (OBt or Oxyma ester, respectively). These active esters are more stable and less prone to forming the oxazolone intermediate, thereby suppressing racemization.[3][5]

For a highly sensitive amino acid like 3-Aminohex-5-enoic acid, OxymaPure is the superior choice . It is more acidic than HOBt, leading to faster reaction kinetics and, critically, has been shown to be a more effective racemization suppressant. Modern uronium salt reagents like COMU incorporate the Oxyma moiety directly into their structure, offering high efficiency and low racemization.[6] Furthermore, HOBt is explosive in its anhydrous form and its availability is increasingly restricted, making OxymaPure a safer and more modern alternative.[1]

Q4: I am using HATU with DIPEA and still observing racemization. What's wrong?

A: While onium salt reagents like HATU are highly efficient, their use requires a base (e.g., DIPEA, NMM) for the reaction to proceed. This base, especially a strong, non-sterically hindered one, can directly contribute to racemization by abstracting the acidic Cα-H. For your specific amino acid, the combination of a highly activating reagent (HATU) and a strong base (DIPEA) can create conditions ripe for epimerization, even with rapid coupling times.

Consider switching to a more sterically hindered and weaker base like sym-collidine (2,4,6-trimethylpyridine) . Alternatively, use a coupling methodology that does not require an external base, such as the combination of a carbodiimide (DIC) with OxymaPure.[1][4]

Mechanism Deep Dive: Racemization of 3-Aminohex-5-enoic Acid

Understanding the underlying mechanism is key to prevention. The diagram below illustrates the critical oxazolone pathway, highlighting the enhanced acidity of the allylic proton that makes 3-Aminohex-5-enoic acid so susceptible.

racemization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization Event cluster_coupling Nucleophilic Attack AA N-Protected 3-Aminohex-5-enoic acid Activated Activated Ester (e.g., O-Acylisourea) AA->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Intramolecular Cyclization Planar Planar Intermediate (Achiral Enolate/Aromatic) Oxazolone->Planar Base abstracts allylic Cα-H (Fast Step!) Racemic_Peptide Racemic Peptide (L- and D-isomers) Planar->Racemic_Peptide Attack by N-terminus of second residue

Caption: Racemization via the oxazolone pathway.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Significant diastereomeric peak in HPLC/LC-MS after coupling. 1. Inappropriate coupling reagent (e.g., carbodiimide alone). 2. Use of a strong, non-hindered base (DIPEA). 3. Elevated reaction temperature.1. Switch to DIC/OxymaPure or COMU . 2. If a base is required, use sym-collidine . If not, omit the base. 3. Perform coupling at 0 °C for 30 min , then allow to warm to room temperature.
Minor but persistent diastereomeric impurity. 1. Prolonged pre-activation or coupling times. 2. Solvent effects (polar solvents can promote racemization).[7] 3. The chosen coupling reagent is still too aggressive.1. Minimize pre-activation time to 1-2 minutes. Monitor reaction completion to avoid unnecessarily long coupling times. 2. Ensure anhydrous conditions. While DMF is standard, consider less polar solvents like DCM if compatible with your system. 3. If using an onium salt, switch to a phosphonium-based reagent like PyBOP which can sometimes be milder.
Low coupling efficiency AND racemization. This can occur if the activation is insufficient, leading to long reaction times where background racemization can occur.This points to a need for a more balanced approach. COMU is an excellent choice here as it offers very high coupling efficiency with minimal racemization risk.[6][8] Ensure stoichiometry is correct (slight excess of amino acid and reagents).

Data Summary: Comparing Coupling Reagents

The choice of coupling reagent and additive is the most critical factor in preventing racemization. The table below summarizes the relative performance of common reagents, with a focus on sensitive amino acids which serve as a proxy for 3-Aminohex-5-enoic acid.

Reagent/Additive CombinationClassBase Required?Relative Racemization RiskKey Considerations
DCC or DIC CarbodiimideNo (unless AA is a salt)Very High Not recommended for this substrate without an additive.
DCC/DIC + HOBt CarbodiimideNoModerate A classic combination, but largely superseded by Oxyma-based methods.[3]
DCC/DIC + OxymaPure CarbodiimideNoVery Low Highly Recommended. Excellent suppression of racemization, safe, and effective.[4][9]
HBTU/HATU + DIPEA/NMM Uronium/AminiumYesLow to Moderate High efficiency, but the required base increases racemization risk for this substrate.[1][4]
HCTU + Collidine Uronium/AminiumYesLow HCTU is often considered to have lower racemization potential than HBTU/HATU.[4] Collidine is the preferred base.
PyBOP PhosphoniumYesLow Generally effective with low racemization. Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[1][10]
COMU + DIPEA/Collidine Uronium (Oxyma-based)YesVery Low Highly Recommended. Combines high reactivity with the superior racemization suppression of Oxyma.[6][8] Often requires only 1 equivalent of base.

Recommended Protocols & Workflow

Logical Workflow for Condition Selection

Use this workflow to determine the optimal coupling strategy for your specific experimental setup.

Caption: Decision workflow for minimizing racemization.

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is ideal for routine couplings and avoids the use of an external organic base, which is a primary contributor to racemization.

  • Preparation: In a separate reaction vessel, dissolve 1.1 equivalents of N-protected 3-Aminohex-5-enoic acid and 1.1 equivalents of OxymaPure in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add 1.1 equivalents of Diisopropylcarbodiimide (DIC) to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 2-5 minutes.

  • Coupling: Add the activated mixture to the vessel containing the resin-bound peptide (or the amine component in solution phase), which has been washed and swollen in DMF.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours, letting the mixture slowly warm to room temperature.

  • Monitoring & Washing: Monitor the reaction for completion using a Kaiser test (for SPPS). Once complete, thoroughly wash the resin with DMF to remove excess reagents and the soluble diisopropylurea byproduct.

Protocol 2: High-Efficiency Coupling using COMU

This protocol is recommended for difficult couplings (e.g., to a sterically hindered N-terminus) where high reactivity is required.

  • Preparation: In a separate reaction vessel, dissolve 1.1 equivalents of N-protected 3-Aminohex-5-enoic acid and 1.05 equivalents of COMU in anhydrous DMF.

  • Base Addition: Add 1.5-2.0 equivalents of sym-collidine to the mixture. Note: Use the minimum amount of base necessary.

  • Cooling & Activation: Cool the solution to 0 °C and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated mixture to the amine component.

  • Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature and react for an additional 1-2 hours.

  • Monitoring & Washing: Monitor and wash as described in Protocol 1.

Analytical Verification: Chiral HPLC

It is essential to validate your chosen protocol. After cleavage and purification of a test peptide, the stereochemical purity should be confirmed.

  • Hydrolysis: Hydrolyze a small sample of the purified peptide using 6N HCl at 110 °C for 24 hours to break it down into its constituent amino acids.

  • Analysis: Analyze the hydrolysate using Chiral HPLC. Use an analytical standard of racemic 3-Aminohex-5-enoic acid to identify the retention times of the L- and D-enantiomers.

  • Quantification: Integrate the peak areas of the L- and D-isomers of 3-Aminohex-5-enoic acid to determine the enantiomeric excess (e.e.) and confirm the extent of racemization.

References

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents. BenchChem Technical Guides.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Available at: [Link]

  • Joullié, M. M., et al. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • Hutt, A. J., & O'Hagan, D. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences Blog.
  • Subirós-Funosas, R., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Andrade, C. K. Z., et al. (2017).
  • Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Technical Library. Available at: [Link]

  • Park, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

Sources

Troubleshooting low yields in 3-Aminohex-5-enoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aminohex-5-enoic Acid Hydrochloride Topic: Troubleshooting Low Yields in Synthesis & Isolation Ticket ID: #BETA-HG-004 Status: Open Severity: High (Process Optimization)

Executive Summary

The synthesis of This compound (also known as


-homoallylglycine) presents a unique "perfect storm" of chemical challenges. You are dealing with a zwitterionic product that is highly water-soluble, coupled with a terminal alkene susceptible to side reactions during standard homologation protocols.

Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from two distinct phases:

  • Chemistry Issues: Competitive cyclopropanation/pyrazoline formation during diazomethane treatment (if using Arndt-Eistert).

  • Isolation Issues: Loss of the zwitterionic product into the aqueous phase during workup or degradation of the hydrochloride salt due to hygroscopicity.

This guide moves beyond generic advice to address the specific mechanistic failure points of this unsaturated


-amino acid.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this logic flow to pinpoint the exact stage of yield loss.

TroubleshootingFlow Start Start: Low Yield Detected CheckLCMS Step 1: Analyze Crude Reaction Mix (Before Workup) Start->CheckLCMS IsProductThere Is Product Peak Major? CheckLCMS->IsProductThere WorkupIssue Issue: Isolation Failure Product lost in aqueous layer IsProductThere->WorkupIssue Yes (Reaction worked) ChemIssue Issue: Reaction Failure IsProductThere->ChemIssue No (Reaction failed) Sol2 Solution: Ion Exchange (Dowex) (See Guide Section 2) WorkupIssue->Sol2 CheckSideProducts Check Side Products ChemIssue->CheckSideProducts Pyrazoline Mass = M+42? (Pyrazoline Formation) CheckSideProducts->Pyrazoline Sol1 Solution: Optimize Temp/Equivalents (See Guide Section 3) Pyrazoline->Sol1 Yes Pyrazoline->Sol1 No (Incomplete Conv.)

Figure 1: Diagnostic logic tree for isolating the source of yield loss in


-amino acid synthesis.

Part 2: The "Missing Mass" (Isolation & Workup)

Symptom: LCMS shows complete conversion, but after extraction/crystallization, the recovery is <30%.

Root Cause: 3-aminohex-5-enoic acid is a zwitterion . At neutral pH, it exists as an inner salt (


). It is insoluble in organic solvents (DCM, Et2O) and highly soluble in water. Standard acid/base extractions often fail because the molecule refuses to partition into the organic layer, or the HCl salt is so hygroscopic it turns into an oil that traps impurities.
Protocol: Ion-Exchange Purification (The Fix)

Do not rely on crystallization alone. Use cation exchange chromatography to desalinate and isolate the free amino acid before forming the salt.

Reagents:

  • Resin: Dowex 50WX8 (Hydrogen form, 200-400 mesh).

  • Eluent A: Distilled Water.[1]

  • Eluent B: 1M Aqueous Ammonia (

    
    ).
    

Step-by-Step:

  • Load: Dissolve your crude reaction residue in minimal water. Acidify slightly to pH 2-3. Load onto the Dowex column.[2]

  • Wash: Flush the column with 3-5 column volumes (CV) of Water (Eluent A).

    • Why: This removes non-basic impurities (unreacted acids, silver salts from Wolff rearrangement). The amino acid stays bound to the resin.

  • Elute: Switch to 1M Ammonia (Eluent B).

    • Mechanism:[3][4][5][6][7][8][9] The ammonia deprotonates the carboxylic acid and competes for the sulfonate sites on the resin, displacing the amino acid.

  • Monitor: Collect fractions. Spot on TLC (ninhydrin stain).[2] Pool fractions containing the amino acid.

  • Isolate: Evaporate the ammonia solution. You will obtain the free zwitterion as a white solid.

  • Salt Formation: Dissolve the zwitterion in minimal dry MeOH. Add exactly 1.05 eq of HCl (in dioxane or ether). Precipitate with cold

    
    .
    

Critical Note: Avoid using excess HCl. The dihydrochloride or excess acid makes the final solid extremely hygroscopic (deliquescent), leading to "oiling out" and apparent low yields due to handling losses.

Part 3: Reaction Chemistry (Arndt-Eistert Homologation)

Symptom: Crude LCMS shows significant impurities (M+42 peaks) or unreacted starting material.

Context: The standard route involves converting Allylglycine (N-protected) to a diazoketone, then rearranging to the


-amino acid.
Failure Point A: Pyrazoline Formation (The Alkene Risk)

The terminal alkene in 3-aminohex-5-enoic acid is a dipolarophile. Diazomethane (


) is a 1,3-dipole.
  • The Issue: If the reaction warms up or if excess diazomethane is left too long, the

    
     will cycloadd to the alkene, forming a pyrazoline ring (+42 mass unit). This is irreversible.
    
  • The Fix:

    • Temperature Control: Perform the diazoketone formation at -15°C to -10°C strictly.

    • Stoichiometry: Do not use a massive excess of diazomethane. Use 2.5 equivalents relative to the mixed anhydride.

    • Quenching: Once the diazoketone is formed (monitored by TLC), immediately quench excess diazomethane with a few drops of acetic acid or proceed immediately to the Wolff rearrangement.

Failure Point B: The "Stalled" Wolff Rearrangement
  • The Issue: Thermal rearrangement often leads to polymerization of the alkene.

  • The Fix: Use Silver Benzoate/Triethylamine catalyzed rearrangement at low temperature or Sonication .

Optimized Wolff Rearrangement Protocol:

  • Dissolve the diazoketone in THF/Water (9:1).

  • Add 0.1 eq Silver Benzoate (

    
    ).
    
  • Add 1.0 eq Triethylamine (

    
    ).
    
  • Sonicate in an ultrasound bath at room temperature rather than heating to reflux.

    • Why: Sonication promotes the formation of the ketene intermediate without providing enough thermal energy to polymerize the terminal alkene [1].

Part 4: Data & Yield Comparison

MethodTypical YieldMajor ImpuritySuitability for 3-aminohex-5-enoic acid
Standard Arndt-Eistert (Thermal) 35-45%Polymerized alkene / PyrazolineLow
Knoevenagel Condensation 40-50%Decarboxylation byproductsMedium
Sonication-Promoted Wolff 75-85% MinimalHigh
Direct Acid Extraction <20%Salts / Water retentionCritical Failure
Dowex Ion Exchange >90% (Recovery) NoneEssential

Part 5: Frequently Asked Questions (FAQs)

Q1: My final product is an oil that won't solidify. How do I fix this? A: This is likely due to trapped water or excess HCl.

  • Dissolve the oil in absolute ethanol.

  • Evaporate to dryness (azeotropes water). Repeat 3x.

  • Dissolve in minimal MeOH and add

    
     dropwise until cloudy. Store at -20°C.
    
  • If it persists, you likely have the dihydrochloride or inorganic salts. Re-run the Dowex column (Part 2).

Q2: Can I use Thionyl Chloride (


) to make the acid chloride instead of a Mixed Anhydride? 
A: No.  Thionyl chloride generates HCl gas. The HCl will add across the terminal alkene (hydrochlorination), destroying your double bond to form the chloro-alkane. You must use the Mixed Anhydride method (Isobutyl chloroformate/NMM) which is neutral/mild.

Q3: Why is the Arndt-Eistert preferred over the Rodionov reaction for this specific molecule? A: The Rodionov reaction requires 3-butenal (vinyl acetaldehyde) as a starting material. 3-butenal is extremely unstable and prone to self-polymerization. Starting from commercially available, chiral Allylglycine (via Arndt-Eistert) is far more robust for preserving the alkene and stereochemistry [2].

References

  • Müller, A., Vogt, C., & Sewald, N. (1998).[6] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[6] Synthesis, 1998(6), 837-841.

  • Podlech, J., & Seebach, D. (1995).[6] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472.

  • Sigma-Aldrich. (n.d.). (3S)-3-aminohex-5-enoic acid Product Information.

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis: Mechanism and Protocols.

Sources

Technical Support Center: Diastereoselective Functionalization of 3-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #BETA-AMINO-562 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 3-aminohex-5-enoic acid (also known as


-homoallylglycine). This is a privileged 

-amino acid scaffold containing a chiral center at C3 and a terminal alkene at C5-C6.

The Core Challenge: Functionalizing this molecule (either at the C2


-position or the C5-C6 alkene) requires navigating 1,3-asymmetric induction . Unlike 

-amino acids where the directing group is adjacent (1,2-induction), the distance here weakens stereocontrol, leading to difficult-to-separate diastereomeric mixtures (syn/anti or cis/trans) if specific protocols are not rigorously followed.

This guide covers the three most critical workflows:

  • Iodolactonization (Cyclization to chiral lactones).

  • 
    -Alkylation  (C2 functionalization).
    
  • Scaffold Synthesis QC (Ensuring starting material integrity).

Module 1: Stereocontrolled Iodolactonization

Objective: Convert the acyclic amino acid into a chiral iodolactone (precursor to hydroxy-pipecolic acids or pyrrolidines). Common Failure: Formation of racemic mixtures or poor cis/trans diastereoselectivity (dr < 3:1).

The Mechanism & Causality

The reaction proceeds via an iodonium intermediate.[1] The diastereoselectivity is dictated by the Bartlett-Knapp Principle of kinetic vs. thermodynamic control.

  • Kinetic Product: The nucleophilic carboxylate attacks the iodonium ion in a way that minimizes A(1,3) strain, typically favoring the trans-lactone.

  • Thermodynamic Product: If the reaction is reversible (often with

    
    ), it equilibrates to the most stable conformer.
    
  • The Trap: The

    
    -protecting group at C3 can participate (Neighboring Group Participation - NGP), overriding the inherent substrate control.
    
Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Low Diastereomeric Ratio (dr) Reversible iodination using

.
Switch to NIS (N-Iodosuccinimide). NIS generates an irreversible iodonium source, locking in the kinetic product.
Unexpected Stereochemistry NGP from

-Boc or

-Cbz.
Change Protecting Group. Switch to

-Tosyl (Ts) or

-Nosyl (Ns). Sulfonamides are less nucleophilic and reduce NGP interference.
Sluggish Reaction Poor solubility of the zwitterion.Solvent Switch. Move from DCM to MeCN/THF (1:1). If using

, add saturated

to buffer the HI byproduct.
Validated Workflow: Kinetic Iodolactonization
  • Substrate:

    
    -Tosyl-3-aminohex-5-enoic acid (1.0 equiv).
    
  • Solvent: Dry MeCN (

    
    ).
    
  • Reagent: NIS (1.2 equiv) at -20°C (Critical: Cryogenic temp prevents equilibration).

  • Quench: Saturated

    
     immediately upon consumption of starting material.
    
Decision Logic Diagram

Iodolactonization_Logic Start Start: Iodolactonization Low Selectivity? Check_Reagent Are you using I2? Start->Check_Reagent Switch_NIS Switch to NIS (Irreversible Kinetic Control) Check_Reagent->Switch_NIS Yes Check_PG Is N-group participating? (Boc/Cbz) Check_Reagent->Check_PG No (Already using NIS) Switch_NIS->Check_PG Switch_PG Reprotect as N-Tosyl or N-Bn2 Check_PG->Switch_PG Yes Check_Temp Temperature > 0°C? Check_PG->Check_Temp No Lower_Temp Cool to -20°C or -40°C Check_Temp->Lower_Temp Yes

Caption: Troubleshooting logic for optimizing diastereoselectivity in electrophilic cyclization.

Module 2: C2- -Alkylation

Objective: Introduce a substituent at the C2 position while preserving the C3 stereocenter. Common Failure: Epimerization of the C3 center or poor anti/syn selectivity at C2.

The Mechanism & Causality

Successful alkylation relies on the formation of a rigid lithium enolate chelate .

  • The "Frater-Seebach" Model: The lithium ion (

    
    ) bridges the enolate oxygen and the protected amine nitrogen (or carbamate oxygen). This locks the conformation.[2]
    
  • Stereocontrol: The electrophile approaches from the face opposite to the bulky C3 side chain (the allyl group), typically yielding the anti -diastereomer.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
C3 Epimerization Base is too strong or temperature too high.Use LiHMDS instead of LDA. LiHMDS is less basic and bulky, preventing proton abstraction from the sensitive C3 position. Keep T < -78°C.
Low Yield Enolate aggregation.Add LiCl (2-3 equiv). LiCl breaks up enolate aggregates, increasing reactivity without raising temperature.
Poor anti/syn Selectivity Failure to chelate.Avoid HMPA/DMPU. Unlike many alkylations where additives help, here they disrupt the critical N-Li-O chelate. Use pure THF.
Validated Workflow: Chelation-Controlled Alkylation
  • Substrate: Methyl

    
    -Boc-3-aminohex-5-enoate.
    
  • Enolization: Add LiHMDS (2.2 equiv) in THF at -78°C . Stir for 45 mins.

    • Note: 2.2 equiv is needed because the first equiv deprotonates the NH-Boc, the second forms the enolate.

  • Alkylation: Add Electrophile (e.g., MeI, BnBr) slowly.

  • Warm-up: Allow to reach -20°C slowly over 2 hours.

Mechanistic Visualization

Alkylation_TS cluster_conditions Critical Conditions Substrate N-Boc-Amino Ester Chelate Rigid Li-Chelate (Z)-Enolate Substrate->Chelate Deprotonation Base LiHMDS (2.2 eq) Base->Chelate Product Anti-Alkylated Product (Major) Chelate->Product Stereoselective Attack Electrophile Electrophile (E+) Approaches Anti to C3-Allyl Electrophile->Product Warning1 No HMPA (Preserve Chelate) Warning2 Temp < -40°C

Caption: Chelation-controlled alkylation pathway favoring anti-diastereoselectivity via rigid Li-intermediate.

Module 3: FAQs & Synthesis QC

Q1: My starting material (3-aminohex-5-enoic acid) has variable purity. How do I standardize it?

A: This scaffold is typically made via Arndt-Eistert homologation of allylglycine.

  • QC Check: Check for the

    
    -chloroketone impurity (byproduct of HCl + Diazomethane). This impurity poisons downstream transition metal catalysts (like Pd or Ru).
    
  • Fix: Use the Newman-Beal modification (add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     during diazomethane addition) to scavenge HCl.
    
Q2: Can I perform Cross-Metathesis (CM) on the alkene before functionalizing the amine?

A: Yes, but beware of chelation to the Ruthenium catalyst .

  • Issue: Free amines or basic nitrogens poison Grubbs catalysts.

  • Fix: Protect the amine as an

    
    -Tosyl or 
    
    
    
    -Trifluoroacetyl group before attempting metathesis.
    
    
    -Boc is often too Lewis basic and can reduce turnover numbers.
Q3: How do I separate the diastereomers if the reaction gives a 2:1 mixture?

A:


-amino acids are notoriously difficult to separate by flash chromatography on silica.
  • Method 1 (Analytical): Use a Chiralpak IA or IC column with Heptane/IPA.

  • Method 2 (Prep): Convert the acid to the methyl ester . The esters often have significantly different

    
     values compared to the free acids or zwitterions.
    

References

  • Stereoselective Iodolactonization

    • Murai, K., et al. (2014).[3][4] "Enantioselective iodolactonization of allenoic acids." Chemical Communications.[3] Link

    • Note: Establishes protocols for kinetic control in cycliz
  • 
    -Amino Acid Alkylation: 
    
    • Juaristi, E., & Soloshonok, V. (2005).[5] "Enantioselective Synthesis of

      
      -Amino Acids." Wiley-VCH.
      
    • Context: Defines the standard "Frater-Seebach" alkyl
  • Arndt-Eistert Homologation (Scaffold Synthesis)

    • Podlech, J., & Seebach, D. (1995).[6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • General Reactivity of 3-Aminohex-5-enoic Acid

    • PubChem Compound Summary: 3-aminohex-5-enoic acid.[7] Link

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 3-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of the enantiomeric excess (e.e.) of 3-Aminohex-5-enoic acid. As a key chiral intermediate in the synthesis of various pharmaceutical compounds, ensuring its enantiomeric purity is of paramount importance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this purpose. We will delve into both direct and indirect chiral separation strategies, providing the theoretical basis for method selection, detailed experimental protocols, and comparative data to guide your analytical workflow.

The Significance of Chiral Purity in Drug Development

The stereochemistry of a molecule can have profound effects on its pharmacological and toxicological properties. For chiral molecules like 3-Aminohex-5-enoic acid, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful. Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantioselective analysis of chiral compounds due to its high resolution, sensitivity, and reproducibility.[1][2]

Navigating the Landscape of Chiral HPLC: Direct vs. Indirect Methods

The enantiomeric separation of 3-Aminohex-5-enoic acid can be approached in two primary ways:

  • Direct Methods: These methods utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is often the preferred approach due to its simplicity, as it avoids the need for derivatization.

  • Indirect Methods: In this approach, the enantiomers of 3-Aminohex-5-enoic acid are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase.[3]

The choice between these methods depends on several factors, including the properties of the analyte, required sensitivity, and available instrumentation.

Direct Chiral Separation Using Chiral Stationary Phases (CSPs)

Direct methods offer a more streamlined workflow by eliminating the derivatization step. The selection of the appropriate CSP is critical and is guided by the functional groups present in the analyte. For 3-Aminohex-5-enoic acid, which possesses both an amino and a carboxyl group, as well as a hydrophobic alkyl chain with a terminal double bond, several types of CSPs are viable.

Comparison of Suitable Chiral Stationary Phases for 3-Aminohex-5-enoic Acid
CSP TypeChiral Selector ExamplePrinciple of SeparationAdvantagesDisadvantagesRecommended For
Macrocyclic Glycopeptide Teicoplanin (e.g., Astec CHIROBIOTIC® T)Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[4][5]Broad applicability, compatible with reversed-phase and polar organic modes, MS-friendly mobile phases.[6]Can be more expensive than other CSPs.Primary recommendation for underivatized 3-Aminohex-5-enoic acid due to its zwitterionic nature.
Crown Ether (18-Crown-6)-tetracarboxylic acid (e.g., ChiroSil®, CROWNPAK CR-I(+))Host-guest complexation where the primary amine of the analyte fits into the crown ether cavity. Chiral recognition is achieved through interactions between the analyte's other functional groups and the CSP.[7][8]Excellent for primary amines and amino acids, provides high enantioselectivity.[9]Requires acidic mobile phases, may have limited lifetime with certain mobile phases.A strong alternative for underivatized analysis, particularly if high resolution is required.
Polysaccharide-based Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA/AD, Lux® Amylose-1)A combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the helical grooves of the polysaccharide derivative.[10][11]High loading capacity, wide range of applications, robust.Often requires derivatization of the amino and/or carboxyl group to enhance interaction and improve peak shape.Best suited for derivatized 3-Aminohex-5-enoic acid (e.g., N-protected or esterified).
Experimental Workflow: Direct Chiral HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve racemate/sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto Chiral HPLC column prep2->hplc1 hplc2 Isocratic or gradient elution hplc1->hplc2 hplc3 UV or MS Detection hplc2->hplc3 data1 Integrate enantiomer peaks hplc3->data1 data2 Calculate Enantiomeric Excess (e.e.) data1->data2

Caption: Workflow for direct chiral HPLC analysis.

Protocol 1: Direct Separation on a Macrocyclic Glycopeptide CSP

This protocol is designed for the direct analysis of underivatized 3-Aminohex-5-enoic acid.

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol and aqueous buffer. A typical starting point would be 80:20 (v/v) Methanol : 20 mM Ammonium Formate, pH adjusted to 4.5 with formic acid. The organic modifier concentration can be varied to optimize retention and resolution.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (for the carboxyl group) or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is low. Mass Spectrometry (MS) can also be used for higher sensitivity and selectivity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Justification: The teicoplanin-based CSP is chosen for its proven ability to separate underivatized amino acids.[4][6] The reversed-phase, MS-friendly mobile phase provides good solubility for the analyte and is compatible with modern detection techniques. The acidic pH ensures the carboxyl group is protonated, which can enhance chiral recognition.

Indirect Chiral Separation via Derivatization

Indirect methods can be advantageous when direct methods fail to provide adequate resolution or when higher sensitivity is required. The derivatization step converts the enantiomers into diastereomers, which can often be separated with higher selectivity on a standard achiral column.

Comparison of Chiral Derivatizing Agents (CDAs) for 3-Aminohex-5-enoic Acid
CDAReagent NamePrincipleAdvantagesDisadvantages
Marfey's Reagent Analogue Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)Reacts with the primary amine of 3-Aminohex-5-enoic acid to form diastereomeric amides.[12]High sensitivity due to the strong dinitrophenyl chromophore, stable derivatives, predictable elution order for many amino acids.[12][13]Derivatization reaction requires specific pH conditions and time, potential for side reactions.
o-Phthalaldehyde (OPA) with Chiral Thiol OPA + N-acetyl-L-cysteine (NAC)Forms fluorescent, diastereomeric isoindole derivatives with the primary amine in the presence of a chiral thiol.[14]Highly sensitive fluorescence detection, rapid reaction.Derivatives can be unstable, requiring immediate analysis.
Chloroformate Reagents (1-(9-Fluorenyl)ethyl)chloroformate (FLEC)Reacts with the primary amine to form stable, fluorescent diastereomeric carbamates.High sensitivity, stable derivatives.Can be more expensive than other reagents.
Experimental Workflow: Indirect Chiral HPLC

G cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis deriv1 Mix sample with CDA and buffer deriv2 Incubate under controlled conditions deriv1->deriv2 deriv3 Quench reaction (if necessary) deriv2->deriv3 hplc1 Inject derivatized sample onto achiral column deriv3->hplc1 hplc2 Gradient elution hplc1->hplc2 hplc3 UV or Fluorescence Detection hplc2->hplc3 data1 Integrate diastereomer peaks hplc3->data1 data2 Calculate Enantiomeric Excess (e.e.) data1->data2

Caption: Workflow for indirect chiral HPLC analysis.

Protocol 2: Indirect Separation using L-FDLA Derivatization

This protocol provides a method with high sensitivity, suitable for trace analysis.

  • Derivatization Procedure:

    • To 50 µL of a 1 mM solution of 3-Aminohex-5-enoic acid in 0.1 M sodium borate buffer (pH 9.0), add 100 µL of a 10 mM solution of L-FDLA in acetone.

    • Vortex the mixture and incubate at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.

    • Dilute with the initial mobile phase and filter through a 0.45 µm syringe filter.[12]

  • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Elution: A linear gradient from 30% to 70% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm.

  • Justification: L-FDLA is chosen for its high reactivity and the strong chromophore it introduces, allowing for sensitive UV detection at a wavelength where many interfering substances do not absorb.[12] The use of a standard C18 column makes this method widely accessible. Gradient elution is typically required to separate the diastereomers effectively from the reagent peak and any byproducts.

Method Validation and System Suitability

Regardless of the chosen method, proper validation is essential to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any impurities.

  • Linearity: The response should be linear over a range of concentrations.

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, and temperature.

Before each batch of samples, a system suitability test should be performed using a racemic mixture of 3-Aminohex-5-enoic acid to ensure adequate resolution (typically R > 1.5) and reproducibility of retention times and peak areas.

Conclusion

The determination of the enantiomeric excess of 3-Aminohex-5-enoic acid can be successfully achieved using a variety of chiral HPLC methods. For a straightforward and direct analysis, a macrocyclic glycopeptide-based chiral stationary phase is highly recommended. This approach minimizes sample preparation and is compatible with MS detection. For applications requiring higher sensitivity or when direct methods prove challenging, an indirect method using a chiral derivatizing agent such as L-FDLA followed by separation on a standard C18 column is an excellent alternative. The choice of method should be guided by the specific requirements of the analysis and validated accordingly to ensure the generation of accurate and reliable data, which is critical for the advancement of pharmaceutical research and development.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules. Available at: [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available at: [Link]

  • Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]

  • Scheme of derivatization for amino acid enantiomers by Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). ResearchGate. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Determination of amino acid content and its enantiomeric composition in honey samples from Mendoza, Argentina. CONICET. Available at: [Link]

  • Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography. PubMed. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • (s)-3-aminohex-5-enoic acid hydrochloride (C6H11NO2). PubChem. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 3-Aminohex-5-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminohex-5-enoic acid hydrochloride (MW 165.62; Free base MW 129.16) is a


-amino acid analog often utilized in peptidomimetic synthesis and as a precursor in ring-closing metathesis. Its structural integrity is critical in drug development, particularly when distinguishing it from its pharmacological isomer, Vigabatrin  (4-aminohex-5-enoic acid).

This guide provides a definitive technical comparison of the MS/MS fragmentation dynamics of 3-aminohex-5-enoic acid against its


-amino isomer (Vigabatrin) and saturated analogs. It establishes a self-validating HILIC-MS/MS protocol for precise identification, focusing on diagnostic ion generation governed by the specific 

-amino architecture.

Part 1: Molecular Architecture & Ionization Physics

The hydrochloride salt dissociates rapidly in the mobile phase. In positive electrospray ionization (ESI+), the molecule forms a protonated pseudomolecular ion


.
Structural Differentiators
Feature3-Aminohex-5-enoic acid (Target)Vigabatrin (Comparator)Impact on MS/MS
Class

-Amino Acid

-Amino Acid
Determines ring closure stability.
Amine Position C3 (Beta)C4 (Gamma)

-isomers cyclize to stable 5-membered lactams.
Alkene Position C5 (Terminal)C5 (Terminal)Allylic stabilization of fragments.
Exact Mass 129.0790129.0790Indistinguishable by MS1.
Ionization State[1][2]
  • Precursor Ion (

    
    ):  130.08 
    
    
    
  • Adducts:

    
     (152.1), 
    
    
    
    (168.[1]0) – Note: Sodium adducts resist fragmentation and should be minimized by high-purity solvents.

Part 2: Comparative Fragmentation Analysis

The core challenge in analyzing 3-aminohex-5-enoic acid is distinguishing it from Vigabatrin. While both share the same parent mass (


 130), their fragmentation pathways diverge due to the thermodynamics of lactam formation and proximity effects.
The Target: 3-Aminohex-5-enoic acid ( -isomer)

The fragmentation is driven by inductive cleavage and remote hydrogen rearrangement .

  • Dominant Pathway (Neutral Loss of

    
    ): 
    
    
    
    -amino acids frequently undergo deamination to form an unsaturated acylium ion or conjugated system.
    • 
       (
      
      
      
      ).
  • Diagnostic Pathway (Characteristic

    
    -Cleavage):  Loss of the acetic acid equivalent (
    
    
    
    ) is a signature of
    
    
    -amino acids, often yielding a stabilized allylic cation.
    • 
       (
      
      
      
      ).
    • Mechanism:[2] The C3-N bond remains intact while the C2-C3 bond cleaves.

The Comparator: Vigabatrin ( -isomer)

Vigabatrin fragmentation is dominated by intramolecular cyclization .

  • Dominant Pathway (Lactamization): The

    
    -amino group attacks the carbonyl carbon, expelling water to form a stable 5-membered pyrrolidinone ring (vinyl-pyrrolidinone).
    
    • 
       (
      
      
      
      ).
    • Note: While 3-aminohex-5-enoic acid can lose water, the resulting 4-membered

      
      -lactam is thermodynamically less favorable than Vigabatrin's 5-membered ring, making the 112 peak significantly less intense for the target molecule.
      
Summary of Diagnostic Ions
TransitionTarget: 3-Aminohex-5-enoicComparator: VigabatrinSpecificity
130

113
High (Loss of

)
LowDifferentiates Amine lability.
130

112
LowDominant (Lactam)Identifies

-isomer.
130

84
Moderate (Loss of

)
ModerateGeneric acid loss (Non-specific).
130

71
Present (Side chain retention)AbsentDiagnostic for

-structure.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways between the target


-amino acid and the 

-isomer, providing a logic map for structural elucidation.

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 130 TargetNode Target: 3-Aminohex-5-enoic acid (Beta-Amino) Parent->TargetNode Isomer A CompNode Comparator: Vigabatrin (Gamma-Amino) Parent->CompNode Isomer B Frag_NH3 Fragment m/z 113 [M+H - NH3]+ TargetNode->Frag_NH3 Deamination (Major Path) Frag_Beta Diagnostic m/z 71 [M+H - CH2COOH]+ TargetNode->Frag_Beta Beta-Cleavage (Diagnostic) Frag_H2O Dominant Fragment m/z 112 (Cyclic Lactam) [M+H - H2O]+ CompNode->Frag_H2O Intramolecular Cyclization (5-membered ring formation)

Caption: Divergent fragmentation logic. The


-isomer (Vigabatrin) favors water loss via cyclization, while the 

-isomer (Target) favors deamination and specific backbone cleavage.

Part 4: Experimental Protocol (HILIC-MS/MS)

Due to the high polarity of 3-aminohex-5-enoic acid, Reversed-Phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required standard for robust quantification.

Sample Preparation
  • Solvent: Dissolve 1 mg of hydrochloride salt in 1 mL of 50:50 Acetonitrile:Water (v/v).

  • Dilution: Dilute to 1 µg/mL in 90:10 Acetonitrile:Water + 0.1% Formic Acid. High organic content is crucial for HILIC peak shape.

LC-MS/MS Parameters

This protocol uses an Ammonium Formate buffer system to ensure consistent ionization and reproducible retention times.

ParameterSettingRationale
Column BEH Amide or HILIC-Z (2.1 x 100 mm, 1.7 µm)Amide phases provide superior retention for zwitterions compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Low pH suppresses carboxylic acid ionization (

), forcing the amine to protonate (

).
Mobile Phase B Acetonitrile with 0.1% Formic AcidHILIC organic phase.
Gradient 90% B to 50% B over 5 minutesGradient elution elutes polar amino acids sharply.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°CEnsures complete desolvation of the salt form.
Workflow Diagram

HILIC_Workflow cluster_prep Sample Prep cluster_lc HILIC Separation cluster_ms Detection Salt HCl Salt (Solid) Dilution Dilute in 90% ACN Salt->Dilution Column Amide Column (pH 3.0) Dilution->Column Elution Gradient 90-50% B Column->Elution ESI ESI+ Source (3.5 kV) Elution->ESI MRM MRM Transitions 130 > 113 (Quant) 130 > 71 (Qual) ESI->MRM

Caption: Optimized HILIC-MS/MS workflow ensuring retention of polar zwitterions and specific MRM detection.

References

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Application Note. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2761689, 3-Aminohex-5-enoic acid. PubChem.[1][3] Link

  • Crotti, A. E., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 2016. Link

  • BenchChem. Mass Spectrometry Analysis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide. (Referenced for general alkenyl-amino acid fragmentation logic). Link

Sources

Comparing proteolytic stability of beta-peptides vs alpha-peptides

Comparative Guide: Proteolytic Stability of -Peptides vs. -Peptides

Executive Summary

The primary limitation of natural



Verdict:




Mechanistic Foundation: The Structural Basis of Resistance

Backbone Homologation

The fundamental difference lies in the amino acid backbone.

  • 
    -Peptides:  Formed from 
    
    
    -amino acids where the amino group is attached to the
    
    
    .
  • 
    -Peptides:  Formed from 
    
    
    -amino acids, introducing an additional carbon (
    
    
    ) between the amino group and the carboxyl group.

This homologation alters the torsion angles (





Enzyme Active Site Mismatch

Proteases (e.g., trypsin, chymotrypsin) have evolved active sites with precise geometric requirements to stabilize the transition state of amide bond hydrolysis. The extended backbone of a

Visualization: Mechanism of Resistance

Gcluster_alphaAlpha-Peptide (Susceptible)cluster_betaBeta-Peptide (Resistant)AlphaAlpha-Peptide Backbone(Standard spacing)ProteaseProtease Active Site(Catalytic Triad Aligned)Alpha->ProteaseFits Binding PocketCleavageHydrolysis Occurs(Rapid Degradation)Protease->CleavageBetaBeta-Peptide Backbone(Extra CH2 group)MismatchSteric Mismatch(Scissile Bond Misaligned)Beta->MismatchDoes NOT FitStableNo Hydrolysis(High Stability)Mismatch->Stable

Figure 1: Mechanistic comparison of protease recognition. The extra methylene group in

Experimental Evidence & Data

The following data summarizes key findings from seminal studies (e.g., Seebach et al., Gellman et al.) comparing the stability of pure


Comparative Half-Life ( ) Data
Assay MediumEnzyme / Condition

-Peptide Stability (

)

-Peptide Stability (

)
Fold Improvement
Simulated Gastric Fluid Pepsin, pH 1.2

min

hours

Simulated Intestinal Fluid Pancreatin, pH 7.5

min

hours

Human Serum Mixed Peptidases

min

hours

Specific Enzyme Trypsin (2 mg/mL)

min
No cleavage detected (36h)Infinite
Specific Enzyme Chymotrypsin

min
No cleavage detected (36h)Infinite

Key Insight: In studies involving

Methodological Guide: Assessing Proteolytic Stability

To rigorously validate the stability of a

Experimental Workflow

Workflowcluster_incubation1. Incubation Phasecluster_sampling2. Sampling & Quenchingcluster_analysis3. AnalysisStartStart: Peptide Stock(1 mM in Water/DMSO)MediaPrepare Media:(Serum, SGF, or Enzyme Sol.)Start->MediaMixMix Peptide + Media(Final Conc: 50-100 µM)Media->MixIncubateIncubate at 37°C(Water Bath/Shaker)Mix->IncubateTimepointsAliquot at t=0, 1h, 4h, 24hIncubate->TimepointsQuenchPrecipitation/Quench(Add 3x vol. Acetonitrile + 1% Formic Acid)Timepoints->QuenchCentrifugeCentrifuge(14,000 x g, 10 min)Quench->CentrifugeSupernatantCollect SupernatantCentrifuge->SupernatantLCMSLC-MS Analysis(Reverse Phase C18)Supernatant->LCMSQuantQuantify Peak Areavs Internal StandardLCMS->Quant

Figure 2: Standardized LC-MS workflow for determining peptide half-life (

Detailed Protocol Steps
  • Preparation:

    • Peptide Stock: Dissolve

      
      -peptide to 1 mM in water or DMSO.
      
    • Control: Always include a known unstable

      
      -peptide (e.g., Leu-Enkephalin or Somatostatin) to verify enzyme activity.
      
    • Internal Standard: Use a non-degradable analog (e.g., D-amino acid peptide) or a distinct small molecule (e.g., Tolbutamide) spiked into the quench solution.

  • Incubation:

    • Serum Assay: Mix 10

      
      L peptide stock with 190 
      
      
      L pooled human serum (pre-warmed to 37°C). Final concentration: 50
      
      
      M.
    • Enzyme Assay: Dissolve enzyme (Trypsin/Pepsin) at physiological ratios (e.g., 1:100 enzyme:substrate w/w) in appropriate buffer (PBS pH 7.4 for Trypsin; HCl pH 1.2 for Pepsin).

  • Sampling:

    • At designated time points (

      
       min), remove 20 
      
      
      L of the reaction mixture.
    • Critical Step: Immediately quench by adding 60

      
      L of ice-cold Acetonitrile containing 1% Formic Acid. This precipitates serum proteins and stops enzymatic activity.
      
  • Analysis:

    • Centrifuge samples at 14,000

      
       g for 10 minutes to pellet proteins.
      
    • Inject supernatant onto a C18 Reverse-Phase HPLC column coupled to a Mass Spectrometer (ESI-MS).

    • Monitor the [M+H]+ ion of the parent peptide.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (elimination rate constant) from the slope.
      
    • 
      .
      

Implications for Drug Development

  • Oral Bioavailability: The resistance to pepsin (stomach) and pancreatin (intestine) suggests

    
    -peptides can survive the GI tract, a major hurdle for oral peptide delivery.
    
  • Pharmacokinetics: The extended serum half-life reduces dosing frequency. However, renal clearance becomes the primary elimination pathway, as metabolic breakdown is negligible.

  • Toxicity: While stable, accumulation of non-metabolizable peptides must be monitored. Studies (e.g., by Seebach) suggest

    
    -peptides are generally non-toxic and do not trigger strong immune responses, but long-term accumulation studies are recommended.
    

References

  • Seebach, D., et al. (1998). "The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    - and
    
    
    -Peptidic Structures?" Chimia, 52, 734–739. Link
  • Hook, D. F., et al. (2005).[1] "The proteolytic stability of 'designed'

    
    -peptides containing 
    
    
    -peptide-bond mimics and of mixed
    
    
    -peptides."[1] Chemistry & Biodiversity, 2(5), 591-632.[1] Link
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Frackenpohl, J., et al. (2001).[1] "The Outstanding Biological Stability of

    
    - and 
    
    
    -Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases." ChemBioChem, 2(6), 445-455. Link
  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[2][3] Current Medicinal Chemistry, 9(8), 811-822. Link

Purity Validation of 3-Aminohex-5-enoic Acid: A Comparative Guide on Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-aminohex-5-enoic acid (a chiral


-amino acid analogue of GABA and precursor in peptidomimetic synthesis) presents unique challenges due to its zwitterionic nature and lack of strong UV chromophores. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it often fails to detect inorganic salts, moisture, or solvates that significantly impact stoichiometric precision in downstream synthesis.

This guide focuses on Elemental Analysis (CHN Combustion) as a critical, often underutilized validation tool. We compare its efficacy against Quantitative NMR (qNMR) and HPLC-CAD , providing a definitive protocol for validating bulk purity to the industry-standard


 tolerance.

Technical Context: The Molecule and the Method

The Analyte: 3-Aminohex-5-enoic Acid[1]
  • Formula:

    
    
    
  • Molecular Weight: 129.16 g/mol [1][2][3]

  • Structure: A terminal alkene tail attached to a

    
    -amino acid core.
    
  • Analytical Challenge: The molecule is highly polar and lacks an aromatic ring, making standard HPLC-UV detection (254 nm) insensitive. It is hygroscopic, often existing as a hydrate or salt (e.g., HCl), which complicates mass-balance calculations.

The Method: Combustion Analysis (CHN)

Elemental analysis via flash combustion (Dumas method) provides a weight-percent measurement of Carbon, Hydrogen, and Nitrogen.[4][5]

  • Mechanism: The sample is combusted at

    
    C in an oxygen-rich environment.[6][7]
    
    • 
       (after reduction)
      
  • Why it matters: Unlike HPLC, which measures relative purity (area %), EA measures absolute bulk composition. It is the only rapid method that instantly flags non-combustible impurities (silica, inorganic salts) or trapped solvents.

Comparative Analysis: EA vs. Alternatives

The following table contrasts Elemental Analysis with its primary competitors in the validation of 3-aminohex-5-enoic acid.

FeatureElemental Analysis (CHN) qNMR (

H)
HPLC (CAD/ELSD)
Primary Output Weight % of C, H, NMolar ratio of analyte vs. internal standardChromatographic purity (Area %)
Strengths Detects non-combustible inorganics; confirms hydration state; industry standard for publication.Absolute quantification; specific identification of organic impurities; non-destructive.Separates structural isomers; high sensitivity for trace organic impurities.
Weaknesses Destructive; requires mg quantities; cannot distinguish isomers (e.g., 4-amino vs 3-amino).Requires completely soluble sample; deuterated solvent costs; complex setup.Response factors vary; "invisible" to salts/water; requires reference standards.
Best Use Case Bulk Purity Validation: Confirming the solid state (salt/hydrate) and total organic content.Potency Assay: Determining exact weight-to-weight potency for dosing.Impurity Profiling: Identifying specific degradation products.
Decision Logic: When to Use EA

Use the following logic flow to determine when EA is the mandatory validation step.

ValidationLogic Start Synthesized 3-Aminohex-5-enoic Acid IsSolid Is the sample a solid? Start->IsSolid IsSalt Is it a Salt or Hydrate? IsSolid->IsSalt Yes HPLC Run HPLC-CAD/MS (Check Organic Impurities) IsSolid->HPLC No (Oil/Resin) IsSalt->HPLC Unknown EA_Decision PERFORM ELEMENTAL ANALYSIS IsSalt->EA_Decision Yes (Confirm Stoichiometry) HPLC->EA_Decision Purity > 95% qNMR_Decision Perform qNMR EA_Decision->qNMR_Decision If EA Fails (<0.4% match) caption Figure 1: Decision Matrix for selecting Elemental Analysis in purity validation workflow.

Experimental Protocol: Validating Purity

Objective: Confirm that the isolated 3-aminohex-5-enoic acid falls within the


 tolerance of theoretical values.
Materials & Equipment
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Standard: Acetanilide (Calibration standard).

  • Sample: Recrystallized 3-aminohex-5-enoic acid (dried in vacuo at 40°C for 12h).

  • Consumables: Tin capsules (lightweight).

Theoretical Calculation

Before running the sample, calculate the theoretical mass percentages.

  • Formula:

    
    
    
  • Atomic Masses: C (12.011), H (1.008), N (14.007), O (15.999).

  • Total MW: 129.16 g/mol .[1][3]





Step-by-Step Workflow
  • System Suitability: Run three blanks (empty tin capsules) followed by three replicates of the Acetanilide standard (K-factor calibration). Ensure standard deviation is

    
    .
    
  • Sample Preparation:

    • Weigh 1.5–2.5 mg of the dried sample into a tin capsule using a microbalance (precision

      
       mg).
      
    • Fold the capsule hermetically to exclude atmospheric nitrogen/moisture.

    • Critical Step: If the sample is hygroscopic (common for amino acids), minimize exposure time on the balance.

  • Combustion:

    • Inject sample into the combustion reactor (

      
      C).
      
    • Oxygen boost: 5 seconds.

    • Carrier gas: Helium (140 mL/min).

  • Data Analysis: Compare "Found" values against "Calculated" values.

Experimental Data & Interpretation

The following data simulates a typical validation scenario comparing a "Crude" batch vs. a "Recrystallized" batch.

Table 1: Validation Results for 3-Aminohex-5-enoic Acid
ElementTheoretical (%)Batch A (Crude) Found %

(A)
Batch B (Pure) Found %

(B)
Status (Batch B)
Carbon 55.80 52.10-3.7055.65-0.15Pass
Hydrogen 8.58 8.95+0.378.62+0.04Pass
Nitrogen 10.84 10.10-0.7410.81-0.03Pass
Analysis of Failure (Batch A)

Batch A failed significantly. The Carbon is low (-3.7%) and Hydrogen is high.

  • Diagnosis: This pattern is classic for trapped solvent (likely water or ethanol) or inorganic salt contamination .

  • Hypothesis: If the sample contains 0.5 equivalents of water (

    
    ), the theoretical C% drops to ~52.1%. This perfectly matches the "Found" data, suggesting the sample is a hemihydrate, not pure material.
    
Analysis of Success (Batch B)

Batch B falls strictly within the


  limit required by journals like J. Org. Chem. [1, 2]. This confirms not just purity, but that the material is fully dried and free of inorganic salts.

The "Self-Validating" Workflow

To ensure high trust (E-E-A-T), the analytical workflow must be self-correcting. Below is the diagram of the validation loop.

AnalysisLoop Sample Sample Prep (Drying) Combustion Combustion (CHN Analysis) Sample->Combustion Calc Calculate Delta (|Theory - Found|) Combustion->Calc Decision Is Delta < 0.4%? Calc->Decision Pass VALIDATED Release Batch Decision->Pass Yes Fail FAIL Diagnose Impurity Decision->Fail No Diagnose Recalculate for Solvates/Salts Fail->Diagnose Diagnose->Sample Repurify/Dry caption Figure 2: The iterative cycle of Elemental Analysis validation.

Conclusion

For 3-aminohex-5-enoic acid , Elemental Analysis is not merely a checkbox; it is the primary detector for hydration states and inorganic contamination that HPLC misses. While qNMR provides superior structural resolution, EA remains the most cost-effective and robust method for validating the bulk solid-state integrity of the final product.

Recommendation: Use HPLC-CAD for optimizing the synthesis, but use Elemental Analysis as the final "Gatekeeper" before biological testing or publication.

References

  • Journal of Organic Chemistry. (2025). Author Guidelines: Characterization of New Compounds. American Chemical Society. Link

  • Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science. (Demonstrates the ±0.4% standard). Link

  • Mahajan, S., & Singh, I. P. (2013).[8] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.[8][9][10] Link

  • PubChem. (n.d.). 3-Aminohex-5-enoic acid Compound Summary. National Library of Medicine. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[9][10] Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA). Link

Sources

Technical Guide: Infrared (IR) Spectroscopy Characterization of 3-Aminohex-5-enoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminohex-5-enoic acid hydrochloride is a chiral


-amino acid derivative featuring a terminal alkene. It serves as a critical intermediate in the synthesis of bioactive peptides and GABA analogs. In drug development, confirming the protonation state (salt formation) and the integrity of the vinyl group is essential for quality control.

This guide provides a detailed spectroscopic analysis of the molecule, distinguishing it from its zwitterionic free base and saturated analogs. It focuses on the HCl salt form , where the amine is protonated (


) and the carboxylic acid retains its proton (

), creating a distinct spectral fingerprint compared to the carboxylate (

) observed in zwitterions.

Part 1: Characteristic IR Bands & Structural Assignments[1][2][3]

The IR spectrum of 3-Aminohex-5-enoic acid HCl is dominated by three functional moieties: the carboxylic acid , the primary ammonium salt , and the terminal alkene .

High-Frequency Region ( )

This region is complex due to overlapping hydrogen-bonded stretches.

  • Ammonium (

    
    ) Stretch: 
    
    • Position: Broad absorption band extending from

      
       to 
      
      
      
      .
    • Characteristics: Multiple sub-bands often appear due to Fermi resonance and combination bands. This broadness confirms the presence of the amine salt rather than a free amine (which typically shows sharper doublets at

      
      ).
      
  • Carboxylic Acid (

    
    ) Stretch: 
    
    • Position: Very broad, underlying the

      
       and 
      
      
      
      bands, spanning
      
      
      .[1][2][3]
    • Diagnostic Feature: The "carboxylic acid dimer" shape is often disrupted by the ammonium chloride lattice, but the overall broadness is a key indicator of the acid form.

  • Alkene (

    
    ) Stretch: 
    
    • Position:

      
      .
      
    • Significance: A sharp shoulder appearing above the saturated

      
       stretches (
      
      
      
      ) confirms the presence of the unsaturated vinyl group.
The Double Bond Region ( )

This is the most critical region for distinguishing the HCl salt from the free zwitterion.

  • Carboxylic Acid Carbonyl (

    
    ) Stretch: 
    
    • Position:

      
       (Strong).
      
    • Mechanism: In the HCl salt, the carboxyl group is protonated (

      
      ). This results in a classic carbonyl stretch.[4]
      
    • Contrast: In the free zwitterion, this band disappears and is replaced by the asymmetric carboxylate (

      
      ) stretch at 
      
      
      
      .
  • Alkene (

    
    ) Stretch: 
    
    • Position:

      
       (Medium to Weak).
      
    • Characteristics: For terminal alkenes, this band is sharper but weaker than the carbonyl. It may appear as a shoulder on the ammonium bending modes.[5]

  • Ammonium (

    
    ) Deformation: 
    
    • Position:

      
       (Asymmetric bend near 
      
      
      
      ; Symmetric bend near
      
      
      ).
    • Observation: These bands often overlap with the alkene stretch but are broader.

The Fingerprint Region ( )

The terminal vinyl group provides the most reliable confirmation of the carbon skeleton here.

  • Vinyl Out-of-Plane (OOP) Bending:

    • Position: Two distinct strong bands at

      
        and 
      
      
      
      .
    • Significance: These are the "fingerprints" of a monosubstituted terminal alkene (

      
      ). The absence of these bands implies hydrogenation or isomerization to an internal alkene.
      

Part 2: Comparative Analysis (The "Alternatives")

To validate the identity of 3-Aminohex-5-enoic acid HCl, one must compare it against its likely impurities or alternative forms.

Table 1: Spectral Comparison of Key Analogs
Functional Group ModeTarget: HCl Salt (3-Aminohex-5-enoic acid HCl)Alternative 1: Free Zwitterion (3-Aminohex-5-enoic acid)Alternative 2: Saturated Analog (3-Aminohexanoic acid HCl)
Carbonyl (

)
Strong,

(COOH)
Absent (Shifted to

for

)
Strong,

Alkene (

)
Present,

Present,

Absent
Vinyl (

)
Present,

Present,

Absent (Only alkyl

)
Vinyl OOP Bends Strong,

Strong,

Absent
Amine State Broad

(

range)
Broad

(Zwitterionic)
Broad

Comparative Logic
  • Vs. Zwitterion: Look for the 1720 cm⁻¹ band. If the spectrum shows a strong band at 1560 cm⁻¹ and no band at 1720 cm⁻¹, the sample has lost HCl and reverted to the free amino acid.

  • Vs. Saturated Impurity: Look for the 910/990 cm⁻¹ doublet. If these are missing, the double bond has been reduced.

Part 3: Experimental Protocol & Workflow

Method A: ATR-FTIR (Recommended for Routine QC)

Attenuated Total Reflectance (ATR) is preferred for hydrochloride salts as they are often hygroscopic. KBr pellets can absorb moisture, confusing the


 region.

Protocol:

  • Background: Collect a 32-scan background spectrum of the clean diamond/ZnSe crystal.

  • Sample Loading: Place ~10 mg of 3-Aminohex-5-enoic acid HCl solid onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure contact (salts are crystalline and hard).

  • Acquisition: Scan from

    
     (Resolution: 
    
    
    
    ).
  • Correction: Apply ATR correction (if quantitative comparison to transmission libraries is required), though for band identification, raw ATR data is sufficient.

Method B: Validation Logic (Self-Validating System)

Use the following logic flow to interpret the resulting spectrum.

SpectralValidation Start Start: Acquire Spectrum CheckCO Check 1700-1740 cm⁻¹ (Strong Band?) Start->CheckCO CheckVinyl Check 910 & 990 cm⁻¹ (Strong Bands?) CheckCO->CheckVinyl Yes ResultZwit FAIL: Free Zwitterion (Check pH/Salt formation) CheckCO->ResultZwit No (Band at 1560) CheckOH Check 3000-3300 cm⁻¹ (Broad Absorption?) CheckVinyl->CheckOH Yes ResultSat FAIL: Saturated Impurity (Check Hydrogenation) CheckVinyl->ResultSat No ResultHCl PASS: Target Molecule (HCl Salt Form) CheckOH->ResultHCl Yes

Figure 1: Decision logic for validating 3-Aminohex-5-enoic acid HCl via IR spectroscopy.

Part 4: Mechanistic Insights

Why the HCl Salt Shifts the Carbonyl

In the free amino acid (zwitterion), the proton moves from the carboxylic acid to the amine:



Resonance in the carboxylate ion (

) creates two equivalent carbon-oxygen bonds with a bond order of 1.5, lowering the stretching frequency to

.

In the HCl salt , the external acid (HCl) ensures the amine is protonated (


) while the carboxylic acid remains protonated (

). The

bond retains its double-bond character, maintaining the higher frequency absorption at

[1].
The "Vinyl" Signature

The terminal alkene (


) is electronically distinct from internal alkenes. The out-of-plane (OOP) bending vibrations involve the two hydrogens on the terminal carbon moving in and out of the plane of the double bond. This requires less energy than stretching but is highly specific to the substitution pattern. The doublet at 

is the most reliable indicator of the position of the double bond (C5 vs. C4) [2].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. The carboxylic acid

    
     stretch in hydrochlorides is distinct from carboxylates.
    
  • NIST Chemistry WebBook. Infrared Spectra of Terminal Alkenes (1-Hexene as reference for vinyl bands).

  • Specac Application Notes.Interpreting Infrared Spectra: Amino Acids and Salts.

  • LibreTexts Chemistry.

Sources

A Comparative Guide to Bioassay Validation for Novel CNS-Active Compounds Derived from 3-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the selection, development, and validation of bioassays for novel compounds derived from 3-Aminohex-5-enoic acid. As a structural analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS), these derivatives are prime candidates for modulating neurological pathways.[1][2] The successful progression of such compounds from discovery to clinical evaluation hinges on robust, reliable, and rigorously validated bioanalytical methods.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounded in authoritative regulatory standards and field-proven insights.

Part 1: The Strategic Imperative of Phase-Appropriate Validation

In drug development, a bioassay's validation status is not a binary state but a continuum. The required rigor evolves as a compound progresses from initial hit identification to late-stage clinical trials. This "phase-appropriate" or "fit-for-purpose" approach ensures that decisions at each stage are based on reliable data without imposing the resource-intensive burden of full GMP validation prematurely.[5]

The validation journey begins with demonstrating that a method is suitable for its intended purpose and culminates in a fully validated assay that meets stringent FDA and ICH guidelines.[5][6]

G cluster_0 Drug Discovery & Development Pipeline cluster_1 Key Validation Attributes A Phase 1: Fit-for-Purpose (Preclinical / Phase 1) B Phase 2: Qualified Assay (Phase 2 / Process Dev.) A->B Increased rigor Acceptance criteria defined D Initial Feasibility (Specificity, Reproducibility) A->D Supports C Phase 3: Validated Assay (Phase 3 / Commercial) B->C Full validation per ICH M10 GMP/GLP standards E Qualification (Precision, Accuracy, Linearity, Range) B->E F Full Validation (Robustness, Stability, Inter-Assay Precision) C->F

Caption: Phase-appropriate bioassay validation workflow.

Part 2: Identifying and Characterizing Putative Biological Targets

The structural similarity of 3-Aminohex-5-enoic acid to GABA suggests that its derivatives will likely interact with components of the GABAergic system.[1][7] However, cross-reactivity with other neurotransmitter systems is also a possibility that must be investigated.[8] The primary putative targets include:

  • GABA-A Receptors: These are ligand-gated ion channels (ionotropic receptors) that mediate fast synaptic inhibition by allowing chloride ion influx upon GABA binding, hyperpolarizing the neuron.

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs; metabotropic) that mediate slow, prolonged inhibitory signals. Activation typically leads to the inhibition of adenylyl cyclase (decreasing cAMP) and modulation of Ca2+ and K+ channels.[9]

  • GABA Aminotransferase (GABA-T): This enzyme is responsible for the degradation of GABA. Inhibiting GABA-T increases synaptic GABA concentrations, enhancing inhibitory neurotransmission.[10]

  • Voltage-Gated Calcium Channels (VGCCs): Some GABA analogs, such as gabapentin and pregabalin, do not act directly on GABA receptors but on the α2δ subunit of VGCCs, modulating neurotransmitter release.[1]

G cluster_GABA_A GABA-A Receptor (Ionotropic) cluster_GABA_B GABA-B Receptor (Metabotropic) GABA_A GABA-A Receptor Cl- Channel Cl_influx Chloride (Cl-) Influx GABA_A:f1->Cl_influx Opens GABA_A_agonist Agonist (e.g., Muscimol) GABA_A_agonist->GABA_A:f0 Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA_B GABA-B Receptor G_protein Gi/o Protein GABA_B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GABA_B_agonist Agonist (e.g., Baclofen) GABA_B_agonist->GABA_B

Caption: Signaling pathways for GABA-A and GABA-B receptors.

Part 3: A Comparative Analysis of Bioassay Methodologies

Selecting the right bioassay is a critical decision that balances throughput, cost, and the quality of information obtained. An effective screening cascade often employs a combination of high-throughput biochemical assays followed by lower-throughput, more physiologically relevant cell-based or electrophysiological assays.[11]

Assay Class Specific Method Principle Key Output Throughput Pros Cons
Binding Assays Radioligand CompetitionMeasures displacement of a labeled ligand from a receptor by the test compound.[12][13]Affinity (Ki, IC50)HighDirect measure of target engagement; well-established.Use of radioactivity; does not confirm functional activity.
Fluorescence Polarization (FP)Measures changes in the polarization of light emitted from a fluorescently labeled ligand upon binding.Affinity (Ki, IC50)HighNon-radioactive; homogenous format.Requires suitable fluorescent probes; prone to interference.
Functional Assays (GPCR) cAMP Measurement (e.g., HTRF)Measures the inhibition or stimulation of adenylyl cyclase activity.[9]Potency (EC50/IC50), EfficacyMedium-HighDirect measure of Gαi/s pathway modulation; robust.Indirect measure of receptor activation; may miss other signaling pathways.
[35S]GTPγS BindingMeasures GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog to the Gα subunit.[8][12]Potency (EC50), EfficacyMediumProximal measure of G-protein activation.Uses radioactivity; lower signal-to-noise than cAMP assays.
Functional Assays (Ion Channel) Automated ElectrophysiologyDirectly measures ion flow across the cell membrane by "patching" onto a cell.[14]Potency, Efficacy, KineticsLow-MediumGold standard for ion channel modulation; high information content.Lower throughput; high cost per data point; technically demanding.
Membrane Potential DyesUses fluorescent dyes that report changes in membrane voltage caused by ion channel activity.[11]Potency (EC50/IC50)HighHigh throughput; non-radioactive; cell-based.Indirect measure; susceptible to off-target effects and artifacts.
Ion Flux Assays (e.g., FLIPR)Measures changes in intracellular ion concentrations (e.g., Ca2+) using ion-sensitive dyes.[11][15]Potency (EC50/IC50)HighHigh throughput; widely used for screening.Indirect; requires a cell line with a suitable signaling pathway.
Enzyme Assays Coupled Enzyme Activity AssayMeasures the activity of an enzyme (e.g., GABA-T) by linking it to a reaction that produces a detectable signal (colorimetric, fluorescent).[10]Potency (IC50)MediumDirect measure of enzyme inhibition.Requires purified enzyme or cell lysates; may not reflect cellular activity.

Part 4: The Pillars of Bioassay Validation: A Practical Framework

The validation of a bioanalytical method is the process by which it is established that the performance characteristics of the method are suitable and reliable for the intended analytical applications.[4] The International Council for Harmonisation (ICH) M10 guideline provides the authoritative framework for this process.[3][4][16]

A full validation should encompass the following core parameters:[4][6]

  • Specificity & Selectivity: The ability of the assay to unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Accuracy: The closeness of agreement between the measured value and the true value. Often expressed as percent recovery.

  • Precision: The closeness of agreement among a series of measurements from the same homogenous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay/inter-day), and reproducibility.

  • Calibration Curve (Response Function) & Range: The relationship between the instrument response and the concentration of the analyte. The range is the interval between the Lower and Upper Limits of Quantification (LLOQ and ULOQ) where the assay is accurate, precise, and linear.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Validation Parameter Typical Acceptance Criteria (for a Cell-Based Potency Assay) Causality & Rationale
Specificity No significant signal from matrix or structurally related inactive compounds.Ensures the measured effect is due to the specific compound-target interaction, not an artifact.
Accuracy Mean value should be within 80-120% of the nominal value.Confirms the assay can correctly quantify the compound's potency.
Precision (Intermediate) Coefficient of Variation (%CV) ≤ 20-25%.Guarantees that results are consistent and reproducible over time and between analysts.
Linearity (of Dose-Response) R² > 0.98 for the fitted curve.A well-defined dose-response relationship is essential for accurately calculating potency (EC50/IC50).
Range (LLOQ/ULOQ) LLOQ/ULOQ must be precise and accurate (%CV ≤ 25%, Accuracy 75-125%).Defines the boundaries within which the assay provides reliable quantitative results.

Part 5: Detailed Experimental Protocols

The following protocols are illustrative examples. They must be optimized and formally validated for each specific compound, cell line, and reagent lot.

Protocol 1: Radioligand Competition Binding Assay for GABA-A Receptor Affinity

Principle: This assay determines the affinity of a test compound for the benzodiazepine site on the GABA-A receptor by measuring its ability to compete with the binding of [3H]Flunitrazepam, a high-affinity radioligand.[7]

G A Prepare Reagents - Assay Buffer - [3H]Flunitrazepam - Test Compounds - Receptor Membranes B Incubate - Combine reagents in 96-well plate - Incubate at 4°C for 60 min A->B C Separate - Rapidly filter through glass fiber filter plate - Wash 3x with ice-cold buffer B->C D Detect - Dry filter plate - Add scintillation cocktail - Count in microplate scintillation counter C->D E Analyze - Plot % Inhibition vs. [Compound] - Fit non-linear regression - Determine IC50 D->E

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.